Bptf-IN-BZ1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H15ClN4O |
|---|---|
Molecular Weight |
278.74 g/mol |
IUPAC Name |
5-[4-(2-aminoethyl)anilino]-4-chloro-2-methylpyridazin-3-one |
InChI |
InChI=1S/C13H15ClN4O/c1-18-13(19)12(14)11(8-16-18)17-10-4-2-9(3-5-10)6-7-15/h2-5,8,17H,6-7,15H2,1H3 |
InChI Key |
UOQAFGWMKNIVAR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)NC2=CC=C(C=C2)CCN)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Role of the BPTF Bromodomain in Cancer: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Bromodomain PHD Finger Transcription Factor (BPTF), the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, has emerged as a critical pro-tumorigenic factor in a variety of malignancies. Its bromodomain, a key reader of acetylated histone marks, plays a pivotal role in chromatin remodeling and the transcriptional activation of oncogenic signaling pathways. This technical guide provides an in-depth analysis of the function of the BPTF bromodomain in cancer, detailing its involvement in key signaling cascades, summarizing quantitative data on its activity and inhibition, and providing detailed protocols for essential experimental investigation.
Introduction: BPTF and its Bromodomain in Chromatin Regulation
BPTF is a multi-domain protein that is essential for the ATP-dependent chromatin remodeling activities of the NURF complex.[1] The BPTF bromodomain specifically recognizes and binds to acetylated lysine residues on histone tails, particularly on histone H4.[2] This interaction tethers the NURF complex to specific genomic loci, leading to localized chromatin remodeling and subsequent regulation of gene expression. Dysregulation of BPTF and its bromodomain has been increasingly implicated in the pathogenesis of numerous cancers, including melanoma, breast cancer, lung adenocarcinoma, and hepatocellular carcinoma.[3][4][5][6]
Signaling Pathways Modulated by the BPTF Bromodomain in Cancer
The pro-tumorigenic functions of the BPTF bromodomain are largely attributed to its ability to activate key oncogenic signaling pathways, primarily the MAPK and PI3K/AKT pathways.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[2] In several cancers, BPTF has been shown to stimulate the MAPK pathway.[3][7] Knockdown of BPTF leads to a significant decrease in the phosphorylation of key downstream effectors of the MAPK pathway, including MEK1/2 and ERK1/2.[3] While the precise molecular mechanism of BPTF-mediated MAPK activation is still under investigation, it is hypothesized that BPTF, through its chromatin remodeling function, enhances the transcription of key components or upstream activators of the MAPK cascade, such as Raf kinases.[7] In T-cell lymphoma, BPTF has been shown to be coexpressed with Raf1, leading to the activation of the MAPK pathway and promoting cell proliferation.[7]
The PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical signaling cascade that governs cell growth, survival, and metabolism.[8] BPTF has been demonstrated to be a key activator of this pathway in breast and lung cancers.[5][9] Silencing of BPTF results in a marked reduction in the phosphorylation of AKT (at Ser473) and its downstream target, GSK-3β.[9] The mechanism is thought to involve BPTF-dependent transcriptional regulation of upstream activators of the PI3K pathway or components of the pathway itself.
References
- 1. bosterbio.com [bosterbio.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BPTF promotes tumor growth and predicts poor prognosis in lung adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K-AKT Signaling Pathway Mediates Placental Cotyledon Development and Angiogenesis in Goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BPTF activates the MAPK pathway through coexpression with Raf1 to promote proliferation of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crosstalk between STAT5 activation and PI3K/AKT functions in normal and transformed mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
Bptf-IN-BZ1: A Potent and Selective Chemical Probe for the NURF Complex
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Nucleosome Remodeling Factor (NURF) complex is a key epigenetic regulator, utilizing the energy of ATP hydrolysis to modulate chromatin structure and gene expression. A critical component of this complex is the Bromodomain and PHD finger-containing transcription factor (BPTF), which recognizes acetylated histone tails through its bromodomain, thereby recruiting the NURF complex to specific genomic loci. Dysregulation of the NURF complex and BPTF has been implicated in various cancers, making it an attractive target for therapeutic intervention. Bptf-IN-BZ1 has emerged as a potent and selective chemical probe for the BPTF bromodomain, providing a valuable tool to dissect the biological functions of the NURF complex and explore its therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and illustrative signaling and experimental workflow diagrams.
Mechanism of Action
This compound is a pyridazinone-based inhibitor that specifically targets the acetyl-lysine binding pocket of the BPTF bromodomain. By occupying this pocket, this compound competitively inhibits the interaction between BPTF and acetylated histones, primarily on H4 tails. This prevents the recruitment of the NURF complex to chromatin, thereby modulating the expression of NURF target genes, including the proto-oncogene c-MYC.[1][2] The high affinity and selectivity of this compound for the BPTF bromodomain over other bromodomain families, particularly the BET family, make it a superior tool for studying NURF-specific functions.[1]
Quantitative Data
A summary of the key quantitative data for this compound is presented in the tables below, showcasing its potency and selectivity across various biochemical and cellular assays.
Table 1: Biochemical Potency of this compound
| Assay Type | Parameter | Value | Reference |
| BROMOscan | Kd | 6.3 nM | [1] |
| AlphaScreen | IC50 | 67 ± 10 nM | [1] |
Table 2: Cellular Target Engagement of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| NanoBRET | HEK293 | EC50 | 58 nM |
Table 3: Selectivity Profile of this compound
| Bromodomain Family | Representative Member | Selectivity (fold vs BPTF) | Reference |
| BET | BRD4(1) | >350 | [1] |
Signaling Pathway
The NURF complex, through its BPTF subunit, plays a crucial role in regulating gene expression, including that of the c-MYC oncogene. The following diagram illustrates the signaling pathway and the inhibitory action of this compound.
References
The Role of BPTF in Transcriptional Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodomain PHD Finger Transcription Factor (BPTF) is a crucial epigenetic reader and the largest component of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeling engine. By recognizing specific post-translational modifications on histone tails, BPTF targets the NURF complex to specific genomic loci, sliding nucleosomes to modulate DNA accessibility. This function is fundamental to the transcriptional regulation of genes involved in critical cellular processes, including embryonic development, stem cell maintenance, and cell proliferation. Dysregulation of BPTF has been increasingly implicated in the pathogenesis of numerous human cancers, making it a prominent emerging target for therapeutic intervention. This technical guide provides an in-depth overview of BPTF's core functions, its mechanism of action, its role in key signaling pathways, and its significance as a drug target. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary information to investigate this multifaceted protein.
Core Mechanism of BPTF in Chromatin Remodeling
BPTF is the central scaffolding subunit of the NURF complex, which is essential for mobilizing nucleosomes and thereby facilitating access for the transcriptional machinery.[1][2] The targeting of the NURF complex is primarily dictated by BPTF's unique ability to recognize a combination of histone modifications associated with active gene promoters.[3]
BPTF features two critical "reader" domains that function in concert:
-
Plant Homeodomain (PHD) Finger: This domain specifically recognizes and binds to histone H3 trimethylated at lysine 4 (H3K4me3), a hallmark of active and poised gene promoters.[4][5]
-
Bromodomain (BRD): Located adjacent to the PHD finger, this domain binds to acetylated lysine residues on histone tails, showing a marked preference for acetylated lysine 16 on histone H4 (H4K16ac).[2][6]
This bivalent interaction, where the PHD finger anchors the complex to H3K4me3 and the bromodomain engages with acetylated H4, greatly enhances the specificity and binding affinity of the NURF complex for active chromatin regions.[2][3] Once recruited, the ATPase subunit of the NURF complex (SMARCA1 or SMARCA5) utilizes the energy from ATP hydrolysis to slide nucleosomes along the DNA, exposing promoter and enhancer regions to transcription factors and RNA polymerase.[5][7]
Caption: BPTF's PHD and Bromodomain bind to histone marks, recruiting the NURF complex.
Role of BPTF in Cancer Progression
Aberrant BPTF expression is a common feature in a variety of malignancies, where it often functions as an oncogenic driver. High levels of BPTF are frequently correlated with advanced tumor grade, metastasis, and poor patient prognosis.[8][9][10]
Oncogenic Signaling Pathways
BPTF exerts its pro-tumorigenic functions in part by activating key oncogenic signaling cascades:
-
MAPK/ERK Pathway: In lung cancer, T-cell lymphoma, and melanoma, BPTF has been shown to promote the phosphorylation and activation of key components of the MAPK/ERK pathway, including Raf, MEK1/2, and Erk1/2.[1][11][12] This leads to increased cell proliferation and survival. In T-cell lymphoma, BPTF may activate this pathway through co-expression with Raf1.[1]
-
PI3K/AKT Pathway: BPTF knockdown has been demonstrated to suppress the PI3K/AKT pathway in non-small-cell lung cancer (NSCLC) and breast cancer.[10][11] This occurs through the reduced phosphorylation of crucial pathway components like PI3K (p85), PDK1, Akt, and GSK-3β, leading to decreased cell proliferation and increased apoptosis.[11]
Caption: BPTF overexpression activates MAPK/ERK and PI3K/AKT pathways, promoting cancer.
Regulation of Key Oncogenes
BPTF-mediated chromatin remodeling directly impacts the expression of master oncogenes. A prominent example is its regulation of c-MYC , a transcription factor crucial for the proliferation of many cancer types.[7] BPTF is recruited to the c-MYC promoter, enhancing its expression and driving tumor growth.
BPTF as a Therapeutic Target in Drug Development
The critical role of BPTF in cancer, combined with the druggable nature of its bromodomain, makes it an attractive target for oncology drug development. Several small-molecule inhibitors have been developed to block the function of the BPTF bromodomain, preventing it from binding to acetylated histones and thereby disrupting NURF complex recruitment and function.
Targeting BPTF has shown promise in preclinical studies:
-
Inhibiting Proliferation: BPTF inhibitors significantly reduce the proliferation of cancer cells.[13]
-
Synergistic Effects: In melanoma, combining BPTF bromodomain inhibitors with BRAF inhibitors shows enhanced anti-tumor activity.[8][12] Similarly, in breast cancer, BPTF inhibitors act synergistically with PI3K pathway inhibitors.[10]
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on BPTF, providing a comparative overview for researchers.
Table 1: BPTF Domain Binding Affinities
| Domain | Ligand | Binding Affinity (Kd) | Method | Reference |
| PHD Finger | H3(1-15)K4me3 peptide | ~2.7 µM | Calorimetry | [4] |
| PHD Finger | H3(1-15)K4me2 peptide | Weaker than K4me3 | Calorimetry | [4] |
| Bromodomain | H4K16ac peptide | ~99 ± 7 µM | Not Specified | [6] |
| Bromodomain | H4K12ac peptide | ~70 - 130 µM | Not Specified | [3] |
| PHD-Bromo Module | H3K4me3/H4K16ac Nucleosome | ~2-3 fold > H3K4me3 alone | Co-IP | [2][3] |
Table 2: Impact of BPTF Dysregulation in Cancer Models
| Cancer Type | Model | Effect of BPTF Silencing/Knockdown | Quantitative Change | Reference |
| Melanoma | B16-F10 cells | Suppressed proliferative capacity | 65.5% reduction | [8][9] |
| Melanoma | B16-F10 cells | Suppressed metastatic potential | 66.4% reduction | [8][9] |
| NSCLC | A549, NCI-H460 cells | Increased apoptosis | ~15-20% increase | [11] |
| Breast Cancer | MDA-MB-231 (TNBC) | Inhibited cell proliferation (Colony formation) | Significant reduction | [10] |
| T-cell Lymphoma | Hut-102 cells | Suppressed cell proliferation, induced apoptosis | Significant effects | [1] |
Table 3: BPTF Copy Number and Expression in Human Tumors
| Cancer Type | Finding | Percentage of Cases | Reference |
| Melanoma | Elevated BPTF copy number (mean ≥ 3) | 36.4% (28 of 77) | [8][9] |
| Breast Cancer | BPTF copy number gain | 34.1% | [10] |
| Breast Cancer | BPTF copy number amplification | 8.2% | [10] |
| T-cell Lymphoma | Higher BPTF mRNA vs. normal tissue | Significant (P<0.001) | [1] |
| Ovarian Cancer | Higher BPTF mRNA vs. normal tissue | Significant (P<0.05) | [14] |
Table 4: Potency of Selected BPTF Bromodomain Inhibitors
| Inhibitor | Assay | Potency | Cell Line/System | Reference |
| DC-BPi-03 | Not Specified | IC50 = 698.3 ± 21.0 nM | Not Specified | [13] |
| DC-BPi-11 | Proliferation | Significantly inhibited | Leukemia cells | [13] |
| BZ1 | Not Specified | Kd = 6.3 nM | Recombinant protein | Not Specified |
| C620-0696 | Biolayer Interferometry | Kd = 35.5 µM | Recombinant protein | Not Specified |
Key Experimental Protocols
This section provides detailed methodologies for common experiments used to investigate the function of BPTF.
Caption: A typical workflow to study BPTF function, from genetic manipulation to in vivo tests.
shRNA-mediated Knockdown and Cell Proliferation Assay
This protocol is adapted from methodologies used to study BPTF in melanoma and breast cancer.[8][10]
Objective: To stably suppress BPTF expression and measure the impact on cell proliferation.
Materials:
-
Lentiviral vectors containing shRNA targeting BPTF and a non-targeting control (scrambled shRNA).
-
Packaging plasmids (e.g., psPAX2, pMD2.G).
-
HEK293T cells for lentivirus production.
-
Target cancer cell line (e.g., MDA-MB-231, A549).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Puromycin for selection.
-
MTT or Crystal Violet staining solution.
-
96-well plates.
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction: Transduce the target cancer cell line with the collected lentivirus in the presence of polybrene (8 µg/mL).
-
Selection: 48 hours post-transduction, select for stably transduced cells by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Validation of Knockdown: After selection, validate the reduction in BPTF expression via qRT-PCR for mRNA levels and Western blot for protein levels.
-
Proliferation Assay (Crystal Violet):
-
Seed an equal number of BPTF-knockdown and control cells (e.g., 2,500 cells/well) into 96-well plates.
-
Allow cells to grow for 5-7 days.
-
Wash cells with PBS, fix with 10% formalin for 15 minutes.
-
Stain with 0.5% crystal violet solution for 20 minutes.
-
Wash thoroughly with water and air dry.
-
Solubilize the stain with 10% acetic acid and measure the absorbance at 590 nm.[15]
-
Chromatin Immunoprecipitation (ChIP-Seq)
This protocol is a general guide for performing ChIP-seq for a transcription factor like BPTF.[5][16]
Objective: To identify the genome-wide binding sites of BPTF.
Materials:
-
~1x10^7 cells per ChIP sample.
-
Formaldehyde (37%).
-
Glycine.
-
Lysis and Sonication buffers.
-
Sonicator (e.g., Bioruptor).
-
ChIP-grade anti-BPTF antibody.
-
Isotype-matched IgG as a negative control.
-
Protein A/G magnetic beads.
-
Wash buffers with increasing stringency.
-
Elution buffer.
-
RNase A and Proteinase K.
-
DNA purification kit.
-
Reagents for NGS library preparation.
Procedure:
-
Cross-linking: Fix cells by adding formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature. Quench the reaction by adding glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend nuclei in sonication buffer and sonicate to shear chromatin into fragments of 200-600 bp. Centrifuge to pellet debris.
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Set aside a small portion of the lysate as "Input" control.
-
Incubate the remaining lysate overnight at 4°C with the anti-BPTF antibody or IgG control.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-links: Add NaCl and incubate at 65°C for several hours to reverse the formaldehyde cross-links. Treat with RNase A and then Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA and the Input DNA using a spin column or phenol-chloroform extraction.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome and use peak-calling algorithms (e.g., MACS2) to identify BPTF-bound regions, using the Input or IgG sample as a background control.
Co-Immunoprecipitation (Co-IP)
This protocol is designed to identify proteins that interact with BPTF within the cell.[17][18][19]
Objective: To validate interactions between BPTF and a putative partner protein (e.g., PHF6, SMARCA1).
Materials:
-
Cell lysate from cells expressing endogenous or tagged proteins.
-
Non-denaturing Co-IP lysis buffer (e.g., containing 0.1-0.5% NP-40 or Triton X-100).
-
Protease and phosphatase inhibitor cocktails.
-
Antibody against the "bait" protein (e.g., anti-BPTF).
-
Isotype-matched IgG as a negative control.
-
Protein A/G magnetic beads.
-
Wash buffer.
-
SDS-PAGE sample buffer.
-
Antibodies for Western blot detection (anti-bait and anti-"prey").
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer to preserve protein-protein interactions. Centrifuge to clarify the lysate.
-
Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding to the beads.
-
Immunoprecipitation:
-
Transfer the pre-cleared lysate to a new tube.
-
Add the primary antibody (e.g., anti-BPTF) or IgG control and incubate for 4 hours to overnight at 4°C with gentle rotation.
-
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the immune complexes.
-
Washing: Pellet the beads using a magnetic rack and wash 3-5 times with Co-IP wash buffer to remove unbound proteins.
-
Elution: Elute the protein complexes from the beads by resuspending them in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the bait protein (BPTF) and the suspected interacting prey protein.
Fluorescence In Situ Hybridization (FISH)
This protocol is adapted for detecting BPTF gene copy number in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[10][20][21]
Objective: To quantify the copy number of the BPTF gene locus (17q24.2) in tumor samples.
Materials:
-
FFPE tissue slides (4-5 µm thick).
-
Xylene and ethanol series for deparaffinization.
-
Pretreatment solutions (e.g., heat-induced epitope retrieval buffer, pepsin solution).
-
DNA probe for BPTF locus (e.g., BAC clone) labeled with a fluorophore.
-
DNA probe for a chromosome 17 centromere control (CEP17) labeled with a different fluorophore.
-
Hybridization buffer.
-
Wash solutions (e.g., SSC buffers).
-
DAPI counterstain.
-
Fluorescence microscope with appropriate filters.
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 90%, 70%), and finally distilled water.
-
Pretreatment: Perform heat-based antigen retrieval followed by enzymatic digestion with pepsin to permeabilize the tissue and expose the nuclear DNA.
-
Denaturation: Apply the probe mixture (BPTF and CEP17 probes in hybridization buffer) to the slide. Cover with a coverslip, seal, and co-denature the probe and target DNA on a heat block (e.g., 75°C for 10 minutes).
-
Hybridization: Transfer the slides to a humidified chamber and incubate overnight at 37°C to allow the probes to anneal to their target sequences.
-
Post-Hybridization Washes: Remove coverslips and wash the slides in stringent wash buffers (e.g., 0.1x SSC at 40°C) to remove non-specifically bound probes.
-
Counterstaining and Mounting: Dehydrate the slides through an ethanol series, air dry, and apply mounting medium containing DAPI to stain the nuclei.
-
Imaging and Analysis: Visualize the slides using a fluorescence microscope. In non-overlapping tumor cell nuclei, count the number of signals for the BPTF probe and the CEP17 control probe. A BPTF/CEP17 ratio > 2.0 is typically considered amplification.
Conclusion
BPTF stands at a critical intersection of chromatin biology, transcriptional regulation, and cancer pathogenesis. As the targeting subunit of the NURF remodeling complex, its function is integral to the epigenetic control of gene expression. The wealth of data implicating its overexpression in driving oncogenic pathways has solidified its status as a high-value therapeutic target. The development of specific bromodomain inhibitors offers a promising avenue for novel cancer therapies, particularly in combination with existing targeted agents. Continued research, utilizing the robust experimental approaches detailed in this guide, will be essential to fully elucidate the complex roles of BPTF in both health and disease and to translate these findings into effective clinical strategies.
References
- 1. BPTF activates the MAPK pathway through coexpression with Raf1 to promote proliferation of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recognition of a mononucleosomal histone modification pattern by BPTF via multivalent interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinatorial complexity in chromatin structure and function: revisiting the histone code - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Chromatin remodeling protein BPTF mediates chromatin accessibility at gene promoters in planarian stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BPTF Target Engagement by Acetylated H2A.Z Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss of BPTF restores estrogen response and suppresses metastasis of mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of BPTF in melanoma progression and in response to BRAF-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of BPTF in Melanoma Progression and in Response to BRAF-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bromodomain inhibition targeting BPTF in the treatment of melanoma and other solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. PHF6 recruits BPTF to promote HIF-dependent pathway and progression in YAP-high breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 19. assaygenie.com [assaygenie.com]
- 20. abyntek.com [abyntek.com]
- 21. Fluorescence In Situ Hybridization of Cells, Chromosomes, and Formalin-Fixed Paraffin-Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Bptf-IN-BZ1: A Technical Guide to Target Engagement and Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain PHD Finger Transcription Factor (BPTF) is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling.[1] By interacting with acetylated and methylated histones, BPTF guides the NURF complex to specific genomic loci, influencing gene expression and cellular processes such as proliferation and differentiation.[1][2] Aberrant BPTF activity has been implicated in various cancers, including breast cancer, melanoma, and non-small-cell lung cancer, making it an attractive therapeutic target.[3] Bptf-IN-BZ1 (also referred to as BZ1) is a potent and selective small molecule inhibitor of the BPTF bromodomain, demonstrating significant potential for both as a chemical probe to elucidate BPTF biology and as a lead compound for anticancer drug development.[3] This technical guide provides an in-depth overview of this compound, focusing on its target engagement, downstream cellular effects, and the experimental methodologies used for its characterization.
Target Engagement and Binding Affinity
This compound binds to the bromodomain of BPTF with high affinity, effectively disrupting its interaction with acetylated histones. The binding affinity and selectivity of this compound have been quantified using various biophysical and biochemical assays.
Quantitative Binding Data
| Parameter | Value | Assay | Target | Reference |
| Kd | 6.3 nM | BROMOscan | Human BPTF | [3] |
| Selectivity | >350-fold | AlphaScreen | Over BET bromodomains | [3] |
Downstream Cellular Effects
Inhibition of the BPTF bromodomain by this compound leads to significant downstream consequences in cancer cells. A key observed effect is the sensitization of cancer cells to chemotherapeutic agents, highlighting a potential combination therapy strategy.
Sensitization to Doxorubicin in Breast Cancer Cells
Treatment of 4T1 murine breast cancer cells with this compound enhances their sensitivity to the cytotoxic effects of doxorubicin.[3] This effect is specific to BPTF inhibition, as cells with BPTF knockdown exhibit a similar sensitization, and the inhibitor shows minimal effect in these knockdown cells.[3]
Involvement in Signaling Pathways
BPTF has been shown to play a role in key oncogenic signaling pathways, including the c-Myc and PI3K/AKT pathways. Inhibition of BPTF can modulate the transcriptional activity of c-Myc and suppress the PI3K/AKT signaling cascade, leading to reduced cell proliferation and survival.[4][5]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
BPTF Bromodomain Inhibition AlphaScreen Assay
This assay is a bead-based, non-radioactive method to measure the inhibition of the BPTF bromodomain's interaction with an acetylated histone peptide.
Materials:
-
His-tagged human BPTF bromodomain protein
-
Biotinylated Histone H4 tetra-acetylated peptide (H4K5ac/K8ac/K12ac/K16ac)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)[6]
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, 0.05% CHAPS[6]
-
384-well white opaque assay plates (e.g., ProxiPlate)
-
This compound and other test compounds
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer. The final DMSO concentration in the assay should be kept at or below 1%.
-
Add 5 µL of the diluted compound solutions to the wells of the 384-well plate.
-
Add 5 µL of His-tagged BPTF bromodomain protein diluted in Assay Buffer to a final concentration of 30 nM.[6]
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of biotinylated histone H4 peptide diluted in Assay Buffer to a final concentration of 50 nM.[6]
-
Incubate for 30 minutes at room temperature.
-
Prepare a suspension of Nickel Chelate Acceptor beads and Streptavidin-coated Donor beads in Assay Buffer. Add 10 µL of the bead suspension to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
Doxorubicin Sensitization Cell Viability Assay
This protocol details the methodology to assess the ability of this compound to sensitize 4T1 breast cancer cells to doxorubicin.
Materials:
-
4T1 murine breast cancer cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Doxorubicin
-
This compound
-
96-well clear-bottom black or white assay plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
Procedure:
-
Seed 4T1 cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of doxorubicin in culture medium.
-
Prepare a fixed concentration of this compound in culture medium. A concentration of 2.5 µM has been shown to be effective.[7]
-
Treat the cells with either doxorubicin alone, this compound alone, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions. For CellTiter-Glo®, add the reagent to each well, incubate for 10 minutes at room temperature to stabilize the luminescent signal, and then read the luminescence on a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 values for doxorubicin in the presence and absence of this compound.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving BPTF and the experimental workflow for characterizing this compound.
References
- 1. c-MYC partners with BPTF in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BPTF is required for c-MYC transcriptional activity and in vivo tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Inhibitors for the BPTF Bromodomain Enabled by Structural Biology and Biophysical Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Critical Role of BPTF in Chromatin Remodeling and as a Therapeutic Target in Oncology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodomain PHD Finger Transcription Factor (BPTF) is the largest and a crucial subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in the epigenetic regulation of gene expression.[1][2] BPTF's ability to recognize and bind to post-translationally modified histones, specifically acetylated lysine and methylated lysine 4 on histone H3 (H3K4me3), positions it as a critical mediator of chromatin accessibility and transcriptional activation.[1][2] Dysregulation of BPTF has been increasingly implicated in the pathogenesis of various human malignancies, including lung, breast, and hematological cancers, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the effects of BPTF inhibition on chromatin remodeling, summarizes quantitative data on the efficacy of known BPTF inhibitors, details key experimental protocols for studying BPTF, and visualizes the intricate signaling pathways influenced by this master regulator.
Introduction: BPTF and the NURF Complex
The packaging of eukaryotic DNA into chromatin presents a formidable barrier to transcription. The NURF complex, an ATP-dependent chromatin remodeler, facilitates access to DNA by repositioning nucleosomes.[3][4] BPTF serves as the core scaffold of this complex, and its distinct domains, a bromodomain and a plant homeodomain (PHD) finger, are instrumental in targeting the NURF complex to specific genomic loci. The bromodomain recognizes acetylated lysine residues on histone tails, while the PHD finger binds to H3K4me3, a mark associated with active promoters.[1][2] This bivalent interaction ensures the precise recruitment of the NURF complex to transcriptionally active regions, thereby playing a pivotal role in gene regulation.
Mechanism of Action of BPTF Inhibitors
BPTF inhibitors primarily function by targeting the bromodomain, preventing its interaction with acetylated histones. This disruption of BPTF's "reader" function effectively uncouples the NURF complex from its target chromatin sites, leading to a cascade of downstream effects. These include the modulation of chromatin accessibility, alteration of gene expression profiles, and the induction of anti-proliferative and pro-apoptotic effects in cancer cells. Several small molecule inhibitors of BPTF have been developed and characterized, demonstrating the therapeutic potential of targeting this epigenetic reader.
Quantitative Data on BPTF Inhibitor Efficacy
The development of potent and selective BPTF inhibitors has been a focus of recent research. The following tables summarize the binding affinities (Kd) and half-maximal inhibitory concentrations (IC50) of several key BPTF inhibitors against the BPTF bromodomain.
Table 1: Binding Affinities (Kd) of BPTF Inhibitors
| Inhibitor | Kd (nM) | Assay Method | Reference |
| BZ1 | 6.3 | AlphaScreen | [5] |
| DC-BPi-07 | N/A (High Affinity) | ITC | [6] |
| DC-BPi-11 | N/A (High Affinity) | ITC | [6] |
| Cpd8 | 428 | ITC | [7] |
| Cpd10 | 655 | ITC | [7] |
| AU1 | 2800 | PrOF NMR | [7] |
| GSK4027 | 1700 | Not Specified | [5] |
Table 2: Half-Maximal Inhibitory Concentrations (IC50) of BPTF Inhibitors
| Inhibitor | IC50 (nM) | Cell Line/Assay | Reference |
| DC-BPi-03 | 698.3 ± 21.0 | Not Specified | [6] |
| Compound 1 | 7700 | Not Specified | [5] |
| Compound 2 | 31000 | Not Specified | [5] |
| Compound 3 | 11000 | Not Specified | [5] |
Table 3: Cellular Effects of BPTF Inhibition
| Effect | Cell Line(s) | Quantitative Data | Reference |
| Increased Apoptosis | A549, NCI-H460 | ~15-20% increase in apoptotic cells | [8][9] |
| Decreased c-MYC expression | A549 | Downregulation observed | [7] |
| G1 Cell Cycle Arrest | Mammary epithelial cells | Observed | [5] |
BPTF and Key Signaling Pathways
BPTF has been shown to be a critical regulator of major signaling pathways implicated in cancer progression, most notably the MAPK and PI3K/AKT pathways.
BPTF and the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Studies have demonstrated that knockdown of BPTF leads to a significant downregulation of key phosphorylated proteins in the MAPK pathway, including c-Raf, MEK1/2, Erk1/2, and p90RSK.[8] This indicates that BPTF is required for the sustained activation of this pro-proliferative pathway in cancer cells.
Caption: BPTF's role in activating the MAPK signaling pathway.
BPTF and the PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical signaling network that governs cell survival, growth, and metabolism. Similar to its effect on the MAPK pathway, BPTF inhibition has been shown to decrease the phosphorylation of key components of the PI3K/AKT pathway, including the p85 subunit of PI3K, PDK1, Akt, and GSK-3β.[8] This suggests that BPTF is a key upstream regulator that sustains the activity of this important pro-survival pathway.
Caption: BPTF's involvement in the PI3K/AKT signaling cascade.
Experimental Protocols
To facilitate further research into BPTF and its inhibitors, this section provides detailed methodologies for key experiments.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for BPTF
This protocol outlines the steps for performing ChIP-seq to identify the genomic binding sites of BPTF.
Caption: A streamlined workflow for BPTF ChIP-seq experiments.
Protocol:
-
Cell Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a suitable lysis buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G magnetic beads. Incubate the pre-cleared chromatin overnight at 4°C with an anti-BPTF antibody. Add protein A/G magnetic beads to capture the antibody-BPTF-DNA complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and use a peak-calling algorithm to identify BPTF binding sites.
RNA Sequencing (RNA-seq) for BPTF Inhibitor-Treated Cells
This protocol describes the steps to analyze changes in gene expression following treatment with a BPTF inhibitor.
Caption: Workflow for RNA-seq analysis of BPTF inhibitor effects.
Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentration of BPTF inhibitor and a vehicle control for a specified time period.
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol or a column-based kit).
-
RNA Quality Control: Assess the quality and integrity of the extracted RNA using a spectrophotometer and an Agilent Bioanalyzer.
-
Library Preparation: Prepare sequencing libraries from high-quality RNA. This typically involves mRNA enrichment (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription, adapter ligation, and amplification.[10]
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis: Align the sequencing reads to the reference genome, quantify gene expression levels, and perform differential gene expression analysis to identify genes up- or down-regulated by the BPTF inhibitor.
Cell Viability Assay (MTT/Resazurin)
This protocol details a common method to assess the effect of BPTF inhibitors on cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the BPTF inhibitor and a vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
Absorbance/Fluorescence Measurement:
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor.
Conclusion and Future Directions
BPTF has emerged as a critical regulator of chromatin structure and gene expression, with profound implications for cancer biology. The development of small molecule inhibitors targeting the BPTF bromodomain has provided valuable tools to probe its function and has opened new avenues for therapeutic intervention. The data presented in this guide highlight the potent anti-proliferative and pro-apoptotic effects of BPTF inhibition, mediated through the suppression of key oncogenic signaling pathways. The detailed experimental protocols provided herein are intended to facilitate further research in this exciting field. Future efforts will likely focus on the development of more potent and selective BPTF inhibitors, the elucidation of their precise mechanisms of action in different cancer contexts, and their evaluation in preclinical and clinical settings. A deeper understanding of the intricate role of BPTF in chromatin remodeling will undoubtedly pave the way for novel epigenetic therapies for a range of human diseases.
References
- 1. What are BPTF modulators and how do they work? [synapse.patsnap.com]
- 2. Chromatin remodeling protein BPTF mediates chromatin accessibility at gene promoters in planarian stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. RNA-seq library preparation for comprehensive transcriptome analysis in cancer cells: The impact of insert size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. iris.inrim.it [iris.inrim.it]
- 14. mdpi.com [mdpi.com]
Exploring the Biological Roles of BPTF with the Selective Inhibitor Bptf-IN-BZ1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodomain PHD Finger Transcription Factor (BPTF) is a critical component of the Nucleosome Remodeling Factor (NURF) complex, an essential ATP-dependent chromatin remodeling machinery. BPTF plays a pivotal role in regulating gene expression, and its dysregulation is implicated in various developmental processes and a range of cancers, including lung, breast, and melanoma. The development of selective inhibitors, such as Bptf-IN-BZ1, provides a powerful tool to dissect the intricate biological functions of BPTF and explore its therapeutic potential. This technical guide provides an in-depth overview of the biological roles of BPTF, the mechanism of action of this compound, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of relevant signaling pathways and workflows.
Biological Roles of BPTF
BPTF is the largest subunit of the NURF complex and is integral to its function. The NURF complex utilizes the energy from ATP hydrolysis to slide nucleosomes along the DNA, thereby altering chromatin accessibility and modulating the transcription of target genes. BPTF's function is mediated through its distinct domains, including a bromodomain that recognizes acetylated histones and a PHD finger that binds to methylated histones, which together anchor the NURF complex to specific chromatin regions.
Key Biological Functions:
-
Embryonic Development: BPTF is essential for early embryonic development, playing a crucial role in the differentiation of various cell lineages.
-
Cell Proliferation and Differentiation: By regulating the expression of key developmental genes, BPTF influences cell fate decisions and proliferation rates.
-
Oncogenesis: BPTF is frequently overexpressed in a variety of cancers, where it has been shown to promote tumor growth, progression, and resistance to therapy.[1] Its pro-tumorigenic functions are often linked to the potentiation of oncogenic signaling pathways. In several cancer types, including melanoma, breast cancer, and non-small-cell lung cancer, high BPTF levels correlate with poor prognosis.[1]
This compound: A Potent and Selective BPTF Inhibitor
This compound (also referred to as BZ1) is a pyridazinone-based small molecule inhibitor that targets the bromodomain of BPTF with high potency and selectivity.[2][3] By binding to the acetyl-lysine binding pocket of the BPTF bromodomain, this compound competitively inhibits its interaction with acetylated histones, thereby displacing the NURF complex from its target chromatin sites and modulating the expression of BPTF-dependent genes.
Quantitative Data
Table 1: In Vitro Binding Affinity of this compound
| Compound | Target | Assay | Kd (nM) | Selectivity |
| This compound | BPTF Bromodomain | BROMOscan | 6.3 | >350-fold over BET bromodomains |
Data sourced from a study on the development of pyridazinone-based BPTF inhibitors.[2]
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | Assay | Effect | Concentration |
| 4T1 | Breast Cancer | Doxorubicin Combination Assay | Sensitizes cells to doxorubicin-induced cytotoxicity | Down to 2.5 µM |
| K562 | Chronic Myelogenous Leukemia | Cell Viability Assay | Reduced cell growth | 5 µM |
| MCF-7 | Breast Cancer | Cell Viability Assay | Reduced cell growth | 5 µM |
| HepG2 | Hepatocellular Carcinoma | Cell Viability Assay | Not sensitive | 5 µM |
Data for 4T1 cells sourced from a study on pyridazinone-based BPTF inhibitors.[2] Data for K562, MCF-7, and HepG2 cells sourced from a study on the cellular activity analysis of a BPTF bromodomain inhibitor.[4]
Signaling Pathways and Experimental Workflows
BPTF and the NURF Complex in Chromatin Remodeling
Caption: BPTF recruits the NURF complex to chromatin via histone modifications.
BPTF in MAPK and PI3K/AKT Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Selectivity, ligand deconstruction, and cellular activity analysis of a BPTF bromodomain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Investigating BPTF-IN-BZ1 in T-Cell Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bromodomain and PHD finger-containing transcription factor (BPTF) is a central component of the nucleosome remodeling factor (NURF) complex, playing a critical role in chromatin remodeling and gene expression. Emerging evidence highlights the significance of BPTF in regulating T-cell homeostasis and function, particularly in the context of T-cell lymphoma and anti-tumor immunity. The small molecule inhibitor, BPTF-IN-BZ1, a potent and selective antagonist of the BPTF bromodomain, presents a valuable tool for dissecting the precise roles of BPTF in T-cell biology and for exploring its therapeutic potential. This technical guide provides a comprehensive overview of the core methodologies and signaling pathways involved in the investigation of this compound's effects on T-cell function.
Introduction to BPTF and its Role in T-Cell Biology
BPTF is the largest subunit of the NURF complex, an ATP-dependent chromatin remodeling machinery that alters nucleosome positioning to regulate gene accessibility.[1] Through its bromodomain, BPTF recognizes and binds to acetylated histone tails, thereby recruiting the NURF complex to specific genomic loci.[1] This activity is crucial for the transcriptional regulation of genes involved in a wide array of cellular processes.
In the context of the immune system, BPTF is essential for T-cell homeostasis and the function of regulatory T-cells (Tregs).[1][2] Deletion of BPTF has been shown to impair Treg suppressive function and stability, leading to autoimmune manifestations in mouse models.[1][2] Furthermore, BPTF has been implicated in the proliferation of T-cell lymphoma through the activation of the MAPK signaling pathway.[3][4] Conversely, depletion of BPTF in tumor cells can enhance anti-tumor immunity by increasing the expression of genes involved in antigen processing and presentation, leading to improved CD8+ T-cell-mediated cytotoxicity.[5]
This compound is a potent and selective inhibitor of the BPTF bromodomain with a dissociation constant (Kd) of 6.3 nM. Its high affinity and selectivity make it an excellent chemical probe to explore the functional consequences of BPTF inhibition in T-cells.
Signaling Pathways Modulated by BPTF in T-Cells
BPTF is known to influence key signaling pathways that are fundamental to T-cell activation, proliferation, and differentiation. The two primary pathways implicated are the MAPK and PI3K/AKT signaling cascades.
BPTF and the MAPK Signaling Pathway
In T-cell lymphoma, BPTF has been shown to promote proliferation by activating the MAPK pathway.[3][4] BPTF can upregulate the expression of Raf1, a key upstream kinase in the MAPK cascade.[3] This leads to the sequential phosphorylation and activation of MEK and ERK, culminating in the transcription of genes that drive cell cycle progression and proliferation. Inhibition of BPTF with a small molecule inhibitor like this compound is expected to attenuate this pathway.
BPTF and the PI3K/AKT Signaling Pathway
Studies in other cell types have demonstrated a link between BPTF and the PI3K/AKT pathway, which is a critical regulator of T-cell survival, growth, and metabolism.[1][6] While direct evidence in T-cells is still emerging, it is plausible that BPTF, through its chromatin remodeling function, regulates the expression of key components or targets of the PI3K/AKT pathway.[1] Inhibition of BPTF could therefore impact T-cell function by modulating this central signaling hub.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from key experiments designed to assess the impact of this compound on T-cell function. It is important to note that specific experimental data for this compound in primary T-cells is limited in the public domain. The values presented here are illustrative and based on expected outcomes from BPTF inhibition studies.
Table 1: Effect of this compound on T-Cell Proliferation
| Treatment | Concentration (nM) | Proliferation (% of Control) | IC50 (nM) |
| Vehicle (DMSO) | - | 100 ± 5.2 | - |
| This compound | 10 | 85.3 ± 4.1 | \multirow{4}{*}{~150} |
| This compound | 100 | 52.1 ± 6.5 | |
| This compound | 1000 | 15.8 ± 3.9 | |
| This compound | 10000 | 5.2 ± 2.1 |
Table 2: Effect of this compound on T-Cell Activation Marker Expression
| Treatment | Concentration (nM) | CD25 MFI (Fold Change) | CD69 MFI (Fold Change) |
| Unstimulated | - | 1.0 ± 0.1 | 1.0 ± 0.2 |
| Stimulated + Vehicle | - | 15.2 ± 1.8 | 25.6 ± 2.9 |
| Stimulated + this compound | 100 | 10.5 ± 1.5 | 18.3 ± 2.1 |
| Stimulated + this compound | 1000 | 4.8 ± 0.9 | 8.1 ± 1.3 |
Table 3: Effect of this compound on Cytokine Production by Activated T-Cells
| Treatment | Concentration (nM) | IFN-γ (pg/mL) | IL-2 (pg/mL) |
| Stimulated + Vehicle | - | 1250 ± 150 | 850 ± 95 |
| Stimulated + this compound | 100 | 980 ± 120 | 620 ± 75 |
| Stimulated + this compound | 1000 | 450 ± 60 | 210 ± 30 |
Experimental Protocols
Detailed methodologies for key experiments to investigate the effects of this compound on T-cell function are provided below.
T-Cell Proliferation Assay (CFSE-based)
This protocol outlines the measurement of T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed among daughter cells upon cell division.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs at 1-2 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium containing 10% FBS. Wash cells twice with complete medium.
-
Cell Culture: Plate CFSE-labeled PBMCs at 1 x 10^6 cells/mL in a 96-well plate pre-coated with anti-CD3 antibody (1-5 µg/mL). Add soluble anti-CD28 antibody (1 µg/mL) to the culture.
-
Inhibitor Treatment: Add serial dilutions of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) to the wells.
-
Incubation: Culture the cells for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Staining and Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8). Analyze the cells by flow cytometry, gating on the CD4+ and CD8+ T-cell populations. Proliferation is assessed by the progressive halving of CFSE fluorescence intensity in successive generations of dividing cells.
Intracellular Cytokine Staining
This protocol describes the detection of intracellular cytokines produced by T-cells upon activation.
Methodology:
-
T-Cell Isolation: Isolate primary human T-cells from PBMCs using a pan-T-cell isolation kit.
-
Cell Stimulation and Inhibitor Treatment: Resuspend T-cells at 1-2 x 10^6 cells/mL in complete RPMI-1640 medium. Add this compound or vehicle control. Stimulate the cells with a cell stimulation cocktail (e.g., PMA and ionomycin) for 4-6 hours.
-
Protein Transport Inhibition: For the last 2-4 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture to block cytokine secretion and allow their intracellular accumulation.
-
Surface Staining: Harvest the cells and stain for surface markers (e.g., CD4, CD8) with fluorescently conjugated antibodies.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines of interest (e.g., IFN-γ, IL-2, TNF-α).
-
Flow Cytometry Analysis: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer and analyze the percentage of cytokine-producing cells within the CD4+ and CD8+ T-cell populations.
Conclusion
The investigation of this compound in T-cell function is a promising area of research with implications for both fundamental immunology and therapeutic development. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore the multifaceted roles of BPTF in T-cell biology. By employing rigorous experimental designs and leveraging potent chemical probes like this compound, the scientific community can further elucidate the intricate mechanisms of T-cell regulation and potentially uncover novel therapeutic strategies for a range of immune-related disorders and cancers.
References
- 1. BPTF is essential for T cell homeostasis and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BPTF Is Essential for T Cell Homeostasis and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BPTF activates the MAPK pathway through coexpression with Raf1 to promote proliferation of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BPTF activates the MAPK pathway through coexpression with Raf1 to promote proliferation of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
BPTF as a Therapeutic Target in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bromodomain PHD Finger Transcription Factor (BPTF) has emerged as a compelling therapeutic target in oncology. As the largest subunit of the nucleosome remodeling factor (NURF) complex, BPTF is a critical regulator of chromatin accessibility and gene expression. Its overexpression is frequently observed across a spectrum of human cancers, including non-small cell lung cancer (NSCLC), breast cancer, melanoma, and hepatocellular carcinoma (HCC), where it correlates with poor prognosis and aggressive tumor biology. BPTF drives tumorigenesis through the modulation of key oncogenic signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, and through its interaction with transcription factors such as c-MYC. This technical guide provides a comprehensive overview of the preclinical evidence supporting BPTF as a cancer therapeutic target, details on small molecule inhibitors, quantitative data on its inhibition, and detailed experimental protocols for its study.
BPTF in Cancer: Biological Roles and Rationale for Targeting
BPTF is a multidomain protein that plays a central role in chromatin remodeling, a process essential for the regulation of gene expression. Its involvement in cancer is multifaceted:
-
Overexpression and Prognostic Significance : BPTF is frequently overexpressed in various tumor types. For instance, in lung adenocarcinoma, 71% of tumors show positive BPTF staining, and its overexpression is a predictor of poor prognosis.[1] Similarly, BPTF copy number is gained in 34.1% and amplified in 8.2% of breast cancer cases, correlating with increased tumor grade.[2][3] In melanoma, elevated BPTF copy number is observed in 36.4% of cases and is an independent predictor of reduced distant metastasis-free survival.[4] High BPTF expression is also found in hepatocellular carcinoma and colorectal cancer.[5][6]
-
Role in Oncogenic Signaling : BPTF is a key player in activating and sustaining pro-tumorigenic signaling pathways.
-
MAPK/ERK Pathway : BPTF knockdown has been shown to decrease the phosphorylation of key components of the MAPK pathway, including c-Raf, MEK1/2, and Erk1/2, thereby inhibiting this critical signaling cascade for cell proliferation.[1][7] In T-cell lymphoma, BPTF activates the MAPK pathway through coexpression with Raf1.[8]
-
PI3K/AKT Pathway : Inhibition of BPTF leads to reduced phosphorylation of p85, PDK1, and Akt, key mediators of the PI3K/AKT pathway, which is crucial for cell survival and growth.[1][7]
-
c-MYC Transcriptional Activity : BPTF is a crucial co-factor for the oncogene c-MYC. It interacts with c-MYC and is required for its recruitment to DNA and the activation of its full transcriptional program, which drives cell proliferation.[9]
-
hTERT Regulation : In hepatocellular carcinoma, BPTF promotes tumor growth by transcriptionally regulating the expression of human telomerase reverse transcriptase (hTERT), a key factor in cancer cell immortalization.[5]
-
-
Impact on Cancer Hallmarks : The dysregulation of BPTF contributes to several hallmarks of cancer:
-
Sustained Proliferative Signaling : By activating the MAPK and PI3K/AKT pathways and cooperating with c-MYC, BPTF promotes uncontrolled cell proliferation.[1][7][9]
-
Evasion of Apoptosis : BPTF knockdown induces apoptosis in cancer cells, suggesting its role in promoting cell survival.[1][10]
-
Angiogenesis : In non-small cell lung cancer, BPTF knockdown is associated with the suppression of VEGF, a key regulator of angiogenesis.[1]
-
Metastasis : In melanoma, BPTF silencing has been shown to reduce the metastatic potential of cancer cells.[4]
-
Therapeutic Strategies Targeting BPTF
The critical role of BPTF in tumorigenesis makes it an attractive target for therapeutic intervention. The primary strategy for targeting BPTF is through the development of small molecule inhibitors that bind to its bromodomain, a structural motif that recognizes acetylated lysine residues on histones and other proteins, thereby disrupting its chromatin-related functions.
Small Molecule Inhibitors of BPTF
Several small molecule inhibitors targeting the BPTF bromodomain have been identified and are in various stages of preclinical development.
-
Bromosporine : A broad-spectrum bromodomain inhibitor that has shown anti-tumor effects in triple-negative breast cancer (TNBC) models, both as a single agent and in combination with the PI3K pathway inhibitor gedatolisib.[2][10]
-
AU1 : A commercially available BPTF inhibitor that has been shown to sensitize triple-negative breast cancer cells to chemotherapy by interfering with the P-glycoprotein (P-gp) efflux pump.[4]
-
DC-BPi-03, DC-BPi-07, and DC-BPi-11 : A series of potent and selective BPTF inhibitors. DC-BPi-11, in particular, has demonstrated significant inhibition of leukemia cell proliferation.[6][11]
-
C620-0696 : A BPTF bromodomain inhibitor identified through virtual screening that exhibits cytotoxic effects in non-small-cell lung cancer cells with high BPTF expression.[12][13]
-
Sanguinarine chloride : A natural product identified as a novel BPTF inhibitor scaffold with anti-proliferative effects in pancreatic cancer cells.[14]
-
TP-238 : A dual inhibitor of CECR2 and BPTF.[2]
-
BZ1 : A potent pyridazinone-based BPTF inhibitor with high selectivity over BET bromodomains, which sensitizes breast cancer cells to doxorubicin.[8]
Quantitative Data on BPTF Inhibition
The following tables summarize the currently available quantitative data on the efficacy of BPTF inhibitors and the effects of BPTF knockdown in various cancer models.
In Vitro Efficacy of BPTF Inhibitors (IC50 Values)
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| AU1 | 4T1 (with Vinorelbine) | Triple-Negative Breast Cancer | ~0.027 | [1] |
| E0771-LMB (with Vinorelbine) | Triple-Negative Breast Cancer | ~0.012 | [1] | |
| DC-BPi-03 | - | - | 0.6983 | [11] |
| DC-BPi-11 | MV-4-11 | Leukemia | 0.89 | [2] |
| C620-0696 | A549 | Non-Small Cell Lung Cancer | 11.2 (at 72h) | [12] |
| H358 | Non-Small Cell Lung Cancer | 6.72 (at 72h) | [12] | |
| Sanguinarine chloride | MIAPaCa-2 | Pancreatic Cancer | 0.3442 | [15] |
| TP-238 | - | - | 0.350 | [2] |
| BZ1 | 4T1 (with Doxorubicin) | Triple-Negative Breast Cancer | Sensitizes | [5] |
In Vivo Efficacy of BPTF Knockdown (Xenograft Models)
| Cancer Type | Cell Line | Treatment | Tumor Growth Inhibition | Tumor Volume/Weight | p-value | Reference |
| Melanoma | 1205-Lu | BPTF shRNA | 52.5% suppression | - | P = 0.02 | [3] |
| 1205-Lu | BPTF shRNA | 66.4% reduction in lung metastases | - | - | [3] | |
| Lung Adenocarcinoma | A549 | BPTF shRNA | Significant reduction | Significantly reduced | *P < 0.05 | [12] |
| Breast Cancer | MDA-MB-231 | BPTF shRNA | 57% suppression | - | - | [9] |
| MMTV-PyMT model | BPTF Knockout | Delayed tumor onset | - | - | [16] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving BPTF and a general workflow for studying BPTF function.
BPTF in MAPK/ERK and PI3K/AKT Signaling
BPTF and c-MYC Interaction
Experimental Workflow for BPTF Functional Analysis
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of BPTF.
shRNA-Mediated Knockdown of BPTF in Cancer Cells (Lentiviral Approach)
This protocol describes the generation of stable BPTF knockdown cancer cell lines using a lentiviral-based shRNA system.
Materials:
-
HEK293T cells (for lentivirus production)
-
Target cancer cell line (e.g., A549, MDA-MB-231)
-
pLKO.1-puro vector containing BPTF-targeting shRNA sequence (and a non-targeting control shRNA)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Puromycin
-
Polybrene
-
0.45 µm filter
Procedure:
Day 1: Seeding HEK293T cells
-
Plate HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
Day 2: Transfection of HEK293T cells
-
In a sterile tube, mix the pLKO.1-BPTF-shRNA plasmid with the packaging plasmids (psPAX2 and pMD2.G) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA mixture and the diluted transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate the cells at 37°C in a CO2 incubator.
Day 3: Change of Medium
-
After 18-24 hours, carefully remove the medium containing the transfection reagent and replace it with fresh complete growth medium.
Day 4 & 5: Harvesting Lentiviral Supernatant
-
At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet any cells.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris. The viral supernatant can be used immediately or stored at -80°C.
Day 6: Transduction of Target Cancer Cells
-
Plate the target cancer cells in a 6-well plate at a density that will result in 50-60% confluency on the day of transduction.
-
On the day of transduction, remove the medium and add the lentiviral supernatant to the cells. Add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.
-
Incubate the cells overnight.
Day 7 and onwards: Selection of Stable Knockdown Cells
-
Replace the virus-containing medium with fresh complete growth medium.
-
After 24 hours, begin selection by adding puromycin to the medium at a pre-determined optimal concentration (determined by a puromycin titration/kill curve for the specific cell line).
-
Replace the medium with fresh puromycin-containing medium every 3-4 days.
-
Continue selection for 1-2 weeks until resistant colonies are visible.
-
Expand individual colonies to establish stable BPTF knockdown cell lines.
-
Verify the knockdown efficiency by Western blot and/or qRT-PCR.
Western Blot Analysis of BPTF and Downstream Signaling
This protocol outlines the procedure for detecting the protein levels of BPTF and key components of the MAPK and PI3K/AKT pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BPTF, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification : Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation : Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis : Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing : Wash the membrane three times with TBST for 5-10 minutes each.
-
Detection : Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis : Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells following BPTF knockdown or inhibitor treatment.
Materials:
-
6-well plates
-
Complete growth medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding : Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treatment : For knockdown studies, use stably transfected cells. For inhibitor studies, treat the cells with the desired concentrations of the BPTF inhibitor. Include appropriate controls.
-
Incubation : Incubate the plates at 37°C in a CO2 incubator for 10-14 days, or until visible colonies are formed.
-
Fixation and Staining :
-
Wash the wells gently with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
-
Washing and Drying : Gently wash the wells with water and allow the plates to air dry.
-
Colony Counting : Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Analysis : Calculate the plating efficiency and survival fraction compared to the control group.
Immunohistochemistry (IHC) for BPTF in Tumor Tissues
This protocol describes the detection of BPTF protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials:
-
FFPE tumor tissue slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking serum
-
Primary antibody (anti-BPTF)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration : Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval : Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a pressure cooker or water bath.
-
Peroxidase Blocking : Incubate the sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking : Apply blocking serum to the sections to block non-specific binding sites.
-
Primary Antibody Incubation : Incubate the sections with the primary anti-BPTF antibody overnight at 4°C.
-
Secondary Antibody Incubation : Apply the HRP-conjugated secondary antibody and incubate.
-
Detection : Add the DAB substrate and incubate until the desired brown color develops.
-
Counterstaining : Counterstain the sections with hematoxylin.
-
Dehydration and Mounting : Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip using mounting medium.
-
Microscopic Analysis : Examine the slides under a microscope and score the intensity and percentage of BPTF staining.
Future Directions and Clinical Perspective
The preclinical data strongly support the continued investigation of BPTF as a therapeutic target in oncology. Future research should focus on:
-
Development of More Potent and Selective Inhibitors : While several inhibitors have been identified, there is a need for compounds with improved potency, selectivity, and drug-like properties suitable for clinical development.
-
Combination Therapies : Given BPTF's role in multiple signaling pathways, combination therapies with inhibitors of the MAPK or PI3K pathways, or with standard chemotherapies, hold significant promise. The synergistic effects observed with bromosporine and gedatolisib, and the sensitization to chemotherapy with AU1, provide a strong rationale for this approach.[2][4]
-
Biomarker Development : Identifying predictive biomarkers to select patients who are most likely to respond to BPTF-targeted therapies will be crucial for the clinical success of these agents. BPTF overexpression or specific genetic alterations in the NURF complex could serve as potential biomarkers.
-
Clinical Trials : Ultimately, the therapeutic potential of targeting BPTF will need to be validated in well-designed clinical trials. Currently, there are no clinical trials specifically targeting BPTF, but several trials are ongoing for inhibitors of other chromatin remodeling factors, which paves the way for future clinical investigation of BPTF inhibitors.[4]
Conclusion
BPTF represents a novel and promising therapeutic target in a variety of cancers. Its central role in regulating key oncogenic pathways and its association with poor clinical outcomes underscore its importance in tumor biology. The development of small molecule inhibitors targeting the BPTF bromodomain is a rapidly advancing field, with several compounds demonstrating significant preclinical activity. The data and protocols presented in this technical guide provide a solid foundation for further research and development efforts aimed at translating the therapeutic potential of BPTF inhibition into effective cancer treatments.
References
- 1. A BPTF Inhibitor That Interferes with the Multidrug Resistance Pump to Sensitize Murine Triple-Negative Breast Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. TP-238 - Immunomart [immunomart.org]
- 5. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BPTF promotes tumor growth and predicts poor prognosis in lung adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. conservancy.umn.edu [conservancy.umn.edu]
- 9. Selectivity, ligand deconstruction, and cellular activity analysis of a BPTF bromodomain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BPTF promotes tumor growth and predicts poor prognosis in lung adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Compound C620-0696, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer [journal.hep.com.cn]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Discovery of new small molecule inhibitors of the BPTF bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Loss of BPTF restores estrogen response and suppresses metastasis of mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of BPTF Inhibition by Bptf-IN-BZ1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain PHD Finger Transcription Factor (BPTF) is the largest and essential subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin accessibility and gene regulation.[1] BPTF functions by recognizing acetylated histones via its bromodomain and methylated histones through its PHD finger, thereby recruiting the NURF complex to specific gene loci.[1][2][3] This recruitment leads to ATP-dependent chromatin remodeling, influencing the expression of downstream targets, including the proto-oncogene c-Myc, and activating signaling pathways such as MAPK and PI3K/AKT.[1][4][5] Dysregulation and overexpression of BPTF have been implicated in various cancers, including melanoma, breast cancer, and lung cancer, making it an emerging and attractive therapeutic target.[1][6][7]
The development of potent and selective small-molecule inhibitors for the BPTF bromodomain has been a significant challenge. This guide focuses on Bptf-IN-BZ1 (hereafter referred to as BZ1), a potent pyridazinone-based inhibitor of the BPTF bromodomain. BZ1 exhibits high affinity and selectivity, providing a valuable chemical tool to probe the biological functions of BPTF and a promising scaffold for further drug development.[1][8] This document details the quantitative biophysical data, the structural underpinnings of its inhibitory mechanism, and the experimental protocols used for its characterization.
Quantitative Analysis of this compound Interaction
BZ1 demonstrates nanomolar potency for the BPTF bromodomain and significant selectivity over other bromodomain families, particularly the Bromodomain and Extra-Terminal (BET) family. This selectivity is crucial as it avoids the strong cellular phenotypes associated with BET inhibition, allowing for a more precise investigation of BPTF-specific functions.[1]
Binding Affinity and Selectivity
The binding affinity and selectivity of BZ1 have been rigorously characterized using multiple biophysical assays. The data underscores its high potency and specificity for BPTF.
| Ligand | Target Bromodomain | Kd (nM) | Assay Method | Reference |
| BZ1 | BPTF | 6.3 | BROMOscan | [1] |
| BZ1 | BRD4(1) | ~2520 (400-fold less potent) | AlphaScreen | [1] |
Table 1: Dissociation constants (Kd) of BZ1 for the BPTF bromodomain and a representative BET family member, BRD4(1).
Inhibition Profile Across Bromodomain Families
Screening against a panel of representative bromodomains highlights the selectivity profile of BZ1. At a concentration significantly above its Kd for BPTF, BZ1 shows minimal inhibition of most other bromodomains, especially the BET family.
| Bromodomain Family | Representative Members | % Inhibition (at 140 nM BZ1) |
| Class I | BPTF, PCAF | 100% |
| CECR2, GCN5L2 | Lower levels of inhibition | |
| Class II (BET) | BRD4(1) | 71% |
| Other BETs | Weakly inhibited | |
| Other | BRD7, BRD9 | 99% |
Table 2: BZ1 selectivity profile. Data from a one-point BROMOscan assay at 140 nM BZ1, approximately 20 times the Kd for BPTF.[1] Note: While highly selective over the BET family, BZ1 shows significant off-target activity against BRD7 and BRD9.
Structural Basis of High-Affinity Inhibition
The high potency and selectivity of BZ1 are rationalized by its co-crystal structure with the BPTF bromodomain. The inhibitor binds within the acetyl-lysine (Kac) binding pocket, engaging in a network of specific interactions with key residues.
A crucial feature of the BPTF binding pocket identified through the co-crystal structure is a targetable acidic triad . This triad, along with other key residues, forms specific hydrogen bonds and hydrophobic interactions with the BZ1 molecule, anchoring it firmly in the binding site.[1][8] The pyridazinone core of BZ1 is central to these interactions, while its substituents occupy adjacent pockets, contributing to its overall affinity and selectivity profile. This structural understanding provides a clear roadmap for future structure-based drug design to further enhance potency and modulate the selectivity profile, particularly to engineer out the off-target effects on BRD7 and BRD9.[1]
Experimental Methodologies
The characterization of BZ1 involved a suite of complementary biophysical, structural, and cellular assays.
BROMOscan Assay for Kd Determination
BROMOscan is a competitive binding assay used for the quantitative determination of dissociation constants (Kd).
-
Principle: The assay measures the ability of a test compound (BZ1) to compete with a proprietary, immobilized ligand for binding to the BPTF bromodomain.
-
Procedure:
-
The BPTF bromodomain is tagged and incubated with the immobilized ligand on a solid support.
-
A range of concentrations of BZ1 is added to the binding reactions.
-
The amount of BPTF bound to the solid support is measured, typically using quantitative PCR (qPCR) for the DNA tag.
-
The results are plotted as a function of BZ1 concentration, and the Kd is derived from the competition curve.
-
-
Application: This assay provided the definitive Kd value of 6.3 nM for the BZ1-BPTF interaction.[1]
AlphaScreen Competition Assay
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) was used to assess competitive inhibition and estimate inhibitor potency.
-
Principle: This bead-based proximity assay measures the displacement of a biotinylated histone peptide ligand from a GST-tagged BPTF bromodomain.
-
Procedure:
-
GST-BPTF is bound to Glutathione Donor beads, and the biotinylated histone peptide is bound to Streptavidin Acceptor beads.
-
In the absence of an inhibitor, the beads are brought into proximity, generating a chemiluminescent signal upon excitation.
-
BZ1 competes with the histone peptide for binding to BPTF, disrupting the bead proximity and causing a decrease in signal.
-
The concentration of BZ1 that causes 50% inhibition of the signal (IC50) is determined, which can be used to estimate the inhibition constant (Ki).
-
-
Application: Used to quantify the selectivity of BZ1 for BPTF over BRD4(1).[1]
Protein Crystallography
Determining the co-crystal structure of BZ1 in complex with the BPTF bromodomain was essential for understanding the molecular basis of its activity.
-
Protein Purification:
-
The human BPTF bromodomain was expressed in E. coli, typically as a fusion protein (e.g., with a His-tag).
-
Cells were lysed, and the protein was purified from the clarified lysate using immobilized metal affinity chromatography (e.g., Ni-NTA).
-
Further purification steps, such as size-exclusion chromatography, were performed to ensure high purity and homogeneity.[1]
-
-
Crystallization:
-
The purified BPTF protein was concentrated and mixed with a molar excess of BZ1.
-
Crystallization conditions were screened using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and additives.
-
Crystals were grown, cryo-protected, and flash-frozen in liquid nitrogen.
-
-
Structure Determination:
-
X-ray diffraction data were collected at a synchrotron source.
-
The structure was solved by molecular replacement using a previously determined bromodomain structure as a search model.
-
The model was refined, and the BZ1 ligand was built into the electron density map.
-
-
Application: Revealed the specific atomic interactions between BZ1 and the BPTF binding pocket, including the role of the acidic triad.[1][8]
Cellular Activity Assay (Doxorubicin Sensitization)
This assay was used to confirm that BZ1 engages BPTF in a cellular context and produces a specific biological effect.
-
Principle: BPTF has been implicated in resistance to chemotherapeutics. This assay tests whether inhibition of BPTF by BZ1 can sensitize cancer cells to a cytotoxic agent like doxorubicin.
-
Procedure:
-
4T1 breast cancer cells were used. A parallel line of BPTF knockdown (shRNA) cells served as a positive control for BPTF-specific effects.
-
Cells were treated with a dose range of doxorubicin in the presence or absence of BZ1 (e.g., at 2.5 µM).
-
Cell viability was measured after a set incubation period (e.g., using CellTiter-Glo).
-
The degree of sensitization was determined by comparing the viability of cells treated with doxorubicin alone versus the combination treatment.
-
-
Application: Showed that BZ1 sensitizes 4T1 cells to doxorubicin, and this effect is absent in BPTF knockdown cells, indicating the effect is specific to BPTF inhibition.[1][8]
Visualizations: Pathways and Processes
BPTF Signaling and Mechanism of Action
BPTF signaling pathway and the inhibitory action of BZ1.
Experimental Workflow for BZ1 Characterization
Workflow for the discovery and characterization of BZ1.
Logical Diagram of BPTF Bromodomain Inhibition
Logical flow of BZ1-mediated inhibition of BPTF function.
References
- 1. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selectivity, ligand deconstruction, and cellular activity analysis of a BPTF bromodomain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BPTF activates the MAPK pathway through coexpression with Raf1 to promote proliferation of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Inhibitors for the BPTF Bromodomain Enabled by Structural Biology and Biophysical Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are BPTF modulators and how do they work? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
The Critical Axis of BPTF and c-Myc: A Technical Guide to Bptf-IN-BZ1's Impact on c-Myc-Regulated Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The transcription factor c-Myc is a pivotal, yet historically challenging, therapeutic target in oncology. Its deregulation is a hallmark of numerous human cancers. Recent research has illuminated the critical role of the chromatin remodeler BPTF (Bromodomain and PHD Finger Transcription Factor) as a key co-factor for c-Myc's oncogenic activity. BPTF, the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, is essential for c-Myc's recruitment to chromatin and the subsequent activation of its transcriptional program. This has positioned BPTF as a promising therapeutic target to indirectly inhibit c-Myc-driven tumorigenesis. Bptf-IN-BZ1 has emerged as a potent and selective small molecule inhibitor of the BPTF bromodomain. This technical guide provides an in-depth analysis of the BPTF-c-Myc interaction, the mechanism of action of this compound, and its downstream effects on c-Myc regulated genes, supported by quantitative data and detailed experimental protocols.
The BPTF-c-Myc Interaction: A Master Regulator Alliance in Cancer
The oncogenic transcription factor c-Myc requires the chromatin remodeler BPTF to effectively engage with chromatin and activate its target genes.[1][2] BPTF is a core subunit of the NURF chromatin-remodeling complex and interacts directly with c-Myc.[2] This interaction is crucial for c-Myc's ability to bind to DNA, particularly at low-affinity promoter sites, and to initiate the transcriptional cascade that drives cell proliferation and tumor growth.[1]
Several studies have demonstrated that the silencing or inhibition of BPTF leads to a significant impairment of the c-Myc transcriptional program.[1][2] This disruption of the BPTF-c-Myc axis has been shown to delay tumor development in preclinical models of c-Myc-driven cancers, highlighting the therapeutic potential of targeting BPTF.[1] High levels of BPTF expression often correlate with c-Myc signatures in various human tumors, further underscoring the clinical relevance of this interaction.[1]
dot
References
Methodological & Application
Bptf-IN-BZ1: Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bptf-IN-BZ1 (hereafter referred to as BZ1) is a potent and selective small molecule inhibitor of the Bromodomain PHD Finger Transcription Factor (BPTF), a core subunit of the Nucleosome Remodeling Factor (NURF) complex. BPTF is a key regulator of chromatin accessibility and gene transcription, and its aberrant activity has been implicated in various cancers. BZ1 targets the BPTF bromodomain with high affinity, disrupting its interaction with acetylated histones and thereby modulating the expression of downstream target genes, including the oncogene c-MYC. These application notes provide detailed protocols for the use of BZ1 in cell culture experiments to probe BPTF function and evaluate its therapeutic potential.
Mechanism of Action
BPTF, through its bromodomain, recognizes and binds to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of the NURF complex to specific genomic loci, leading to ATP-dependent chromatin remodeling. This remodeling process alters nucleosome positioning, making DNA more accessible for transcription factors and initiating the expression of target genes involved in cell proliferation, differentiation, and survival.
BZ1 acts as a competitive inhibitor at the acetyl-lysine binding pocket of the BPTF bromodomain. By occupying this site, BZ1 prevents the engagement of BPTF with acetylated histones, thereby inhibiting the recruitment of the NURF complex and subsequent chromatin remodeling and gene activation. This targeted inhibition can lead to cell cycle arrest, induction of apoptosis, and sensitization of cancer cells to conventional chemotherapeutic agents.
Application Notes and Protocols for Bptf-IN-BZ1 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bptf-IN-BZ1 is a potent and selective small molecule inhibitor of the Bromodomain PHD Finger Transcription Factor (BPTF), a core subunit of the nucleosome remodeling factor (NURF) complex.[1] BPTF is implicated in the progression of several cancers, including breast cancer, where its overexpression is associated with poor prognosis.[2][3] Inhibition of BPTF has emerged as a promising therapeutic strategy. These application notes provide detailed protocols for utilizing this compound in breast cancer cell line research, focusing on its effects on cell viability, apoptosis, cell cycle, and key signaling pathways.
Mechanism of Action
This compound exerts its anticancer effects by targeting the bromodomain of BPTF, thereby interfering with its chromatin remodeling functions. This disruption can lead to the sensitization of cancer cells to chemotherapeutic agents and the modulation of oncogenic signaling pathways.[1] In breast cancer, BPTF has been shown to play a role in regulating the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and apoptosis.[2][3][4] Inhibition of BPTF can lead to a decrease in the phosphorylation of key proteins in this pathway, such as Akt, leading to reduced cell growth and increased apoptosis.[2][3]
Data Presentation
In Vitro Potency of this compound
| Compound | Parameter | Value | Cell Line | Notes |
| This compound | Kd | 6.3 nM | - | Biochemical assay.[1] |
| This compound | Toxicity | Some toxicity observed | 4T1 | At 8 µM concentration.[1] |
Synergistic Effects of this compound with Doxorubicin in 4T1 Breast Cancer Cells
| Treatment | Cell Survival (%) |
| DMSO (Control) | 100 |
| Doxorubicin (50 nM) | ~75 |
| This compound (2.5 µM) | ~95 |
| This compound (2.5 µM) + Doxorubicin (50 nM) | ~50 |
Note: Data is estimated from graphical representations in the cited literature and serves for illustrative purposes.[1]
Mandatory Visualizations
Caption: BPTF signaling pathway in breast cancer.
Caption: Experimental workflow for this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7, 4T1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash twice with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash twice with cold PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of PI3K/Akt/mTOR Pathway
This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described previously.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Troubleshooting
-
Low cell viability in control wells: Check cell seeding density, media conditions, and incubator settings.
-
High background in Western blots: Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps.
-
Poor separation of cell cycle phases: Ensure proper cell fixation and RNase treatment. Adjust flow cytometer settings.
-
Inconsistent results: Maintain consistent cell culture conditions, passage numbers, and treatment protocols. Perform experiments in triplicate.
Conclusion
This compound is a valuable research tool for investigating the role of BPTF in breast cancer. The protocols outlined in these application notes provide a framework for characterizing the cellular and molecular effects of this potent inhibitor. Further investigation into its single-agent efficacy and its combination with other targeted therapies is warranted to fully elucidate its therapeutic potential in breast cancer treatment.
References
- 1. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Bptf-IN-BZ1 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro characterization of Bptf-IN-BZ1, a potent and selective inhibitor of the Bromodomain PHD Finger Transcription Factor (BPTF). The provided protocols detail essential assays to evaluate its binding affinity, cellular activity, and impact on downstream signaling pathways.
Introduction to BPTF and this compound
Bromodomain PHD Finger Transcription Factor (BPTF) is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, an essential ATP-dependent chromatin remodeling complex.[1][2] BPTF plays a crucial role in regulating gene expression by altering chromatin accessibility.[3][4] It recognizes and binds to acetylated lysine residues on histone tails through its bromodomain, and to methylated histones via its PHD finger.[2][4] Dysregulation of BPTF has been implicated in the progression of various cancers, including melanoma, breast cancer, and non-small-cell lung cancer, making it an attractive therapeutic target.[3][4] BPTF is known to influence key oncogenic signaling pathways such as the MAPK and PI3K/Akt pathways and regulate the expression of proto-oncogenes like c-MYC.[1][3][5][6][7]
This compound is a potent small molecule inhibitor that targets the BPTF bromodomain with high affinity and selectivity.[3][8] It serves as a valuable chemical probe for elucidating the biological functions of BPTF and as a starting point for the development of novel anti-cancer therapeutics.[3]
Quantitative Data for BPTF Inhibitors
The following table summarizes the binding affinities of this compound and another reported BPTF inhibitor, AU1 (rac-1), for comparison.
| Compound | Target | Assay Type | Kd (nM) | Kd (µM) | IC50 (µM) | Reference |
| This compound | BPTF | BROMOscan | 6.3 | - | - | [3] |
| AU1 (rac-1) | BPTF | Not Specified | - | 2.8 | - | [2] |
| BZ1 Analogues | BPTF | Not Specified | - | - | 7.7 - 31 | [3] |
BPTF Signaling Pathways
BPTF, as a core component of the NURF complex, influences the transcription of genes involved in critical cellular processes. Its inhibition can impact multiple oncogenic signaling cascades.
Caption: BPTF signaling pathways and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
A general workflow for characterizing a BPTF inhibitor like this compound involves a multi-step process from initial binding assessment to cellular functional assays.
Caption: General experimental workflow for in vitro characterization of this compound.
Experimental Protocols
Protocol 1: AlphaScreen Competition Assay for IC50 Determination
This assay quantitatively measures the ability of this compound to disrupt the interaction between the BPTF bromodomain and an acetylated histone peptide.
Materials:
-
Recombinant GST-tagged BPTF bromodomain protein
-
Biotinylated histone H4 peptide acetylated at Lysine 16 (H4K16ac)
-
Glutathione Donor Beads
-
Streptavidin Acceptor Beads
-
This compound (serial dilutions)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well white opaque microplates (e.g., OptiPlate™-384)
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in assay buffer. The concentration range should span from expected low nM to high µM to capture the full dose-response curve.
-
Prepare a solution of GST-BPTF and biotinylated-H4K16ac peptide in assay buffer. The final concentrations will need to be optimized but can start in the range of 10-100 nM.
-
Prepare a slurry of Glutathione Donor beads and Streptavidin Acceptor beads in assay buffer according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of the GST-BPTF and biotinylated-H4K16ac peptide solution to each well.
-
Incubate at room temperature for 30 minutes to allow for binding to reach equilibrium.
-
-
Detection:
-
Add 5 µL of the Donor and Acceptor bead mixture to each well.
-
Incubate the plate in the dark at room temperature for 60-90 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity and proliferation of cancer cell lines.
Materials:
-
Cancer cell line known to have BPTF dependency (e.g., 4T1 breast cancer cells, melanoma cell lines).[3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or Solubilization Buffer
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or DMSO (vehicle control).
-
Incubate for 72 hours (or a desired time point).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Protocol 3: Western Blot Analysis of Downstream Targets
This protocol is used to investigate the effect of this compound on the protein levels and phosphorylation status of key components of BPTF-regulated pathways.
Materials:
-
Cancer cell line
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-c-MYC, anti-BPTF, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 24-48 hours. Include a vehicle control.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Collect lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze band intensities using densitometry software, normalizing to a loading control (e.g., GAPDH or β-actin).
-
References
- 1. BPTF activates the MAPK pathway through coexpression with Raf1 to promote proliferation of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity, ligand deconstruction, and cellular activity analysis of a BPTF bromodomain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are BPTF modulators and how do they work? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. adooq.com [adooq.com]
Application Notes: AlphaScreen Assay for the Characterization of Bptf-IN-BZ1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain PHD Finger Transcription Factor (BPTF) is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling and gene transcription regulation.[1][2][3] The bromodomain of BPTF specifically recognizes acetylated lysine residues on histone tails, an interaction crucial for the recruitment of the NURF complex to target gene promoters.[1][3][4] Dysregulation of BPTF has been implicated in various cancers, making its bromodomain an attractive therapeutic target.[4][5] Bptf-IN-BZ1 is a potent and selective inhibitor of the BPTF bromodomain.[6][7] This document provides a detailed protocol for an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) to characterize the inhibitory activity of this compound on the BPTF bromodomain-histone interaction.
Principle of the AlphaScreen Assay
The AlphaScreen assay is a bead-based proximity assay used to study biomolecular interactions.[8][9][10] In this application, His-tagged BPTF bromodomain protein is captured by Nickel Chelate (Ni-NTA) Acceptor beads, and a biotinylated peptide representing an acetylated histone tail (e.g., H4K5acK8acK12acK16ac) is captured by Streptavidin-coated Donor beads.[7][9][11] When the BPTF bromodomain binds to the histone peptide, the Donor and Acceptor beads are brought into close proximity (<200 nm).[8][10] Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.[10][12] Competitive inhibitors like this compound disrupt the BPTF-histone interaction, separating the beads and leading to a decrease in the AlphaScreen signal.[8][9]
Figure 1: Principle of the BPTF Bromodomain AlphaScreen Assay.
Quantitative Data for this compound
The following table summarizes the reported binding affinity and inhibitory potency of this compound against the BPTF bromodomain.
| Parameter | Value | Assay | Reference |
| Kd | 6.3 nM | BROMOscan | [7] |
| IC50 | 67 nM | AlphaScreen | [6] |
Experimental Protocol
This protocol is adapted from general AlphaScreen bromodomain assay procedures.[7][13][14] Optimization of protein and peptide concentrations may be necessary.
Materials and Reagents
-
His-tagged human BPTF bromodomain protein: Purified protein.
-
Biotinylated histone H4 peptide (acetylated at K5, K8, K12, K16): Lyophilized powder.
-
This compound: Stock solution in DMSO.
-
AlphaScreen Nickel Chelate (Ni-NTA) Acceptor beads: PerkinElmer.
-
AlphaScreen Streptavidin Donor beads: PerkinElmer.
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
384-well white opaque microplates: e.g., OptiPlate-384, PerkinElmer.
-
AlphaScreen-compatible microplate reader.
Experimental Workflow
Figure 2: Experimental workflow for the BPTF AlphaScreen assay.
Detailed Procedure
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in Assay Buffer containing a final DMSO concentration equivalent to that in the highest inhibitor concentration well (typically ≤1%).
-
Dilute the His-tagged BPTF bromodomain protein and biotinylated histone peptide in Assay Buffer to the desired working concentrations. The optimal concentrations should be determined empirically, but starting concentrations of 10-100 nM for the protein and peptide are common.
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of the this compound serial dilutions or DMSO vehicle control to the appropriate wells.
-
Add 5 µL of the diluted His-tagged BPTF bromodomain protein solution to all wells.
-
Mix gently and incubate for 15 minutes at room temperature.
-
-
Initiation of Binding Reaction:
-
Add 5 µL of the diluted biotinylated histone peptide solution to all wells.
-
Mix gently and incubate for 15 minutes at room temperature to allow for protein-peptide binding to reach equilibrium.
-
-
Detection:
-
In a separate tube, prepare a mixture of AlphaScreen Ni-NTA Acceptor beads and Streptavidin Donor beads in Assay Buffer at the manufacturer's recommended concentration.
-
Add 10 µL of the bead mixture to all wells.
-
Seal the plate and incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible microplate reader according to the manufacturer's instructions.
-
Data Analysis
-
The raw AlphaScreen counts are plotted against the logarithm of the inhibitor concentration.
-
The data are then fitted to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor required to reduce the AlphaScreen signal by 50%.
Conclusion
The AlphaScreen assay provides a robust, high-throughput method for characterizing inhibitors of the BPTF bromodomain. The protocol outlined here for this compound can be adapted for screening and profiling other potential BPTF inhibitors, facilitating the discovery of novel therapeutics targeting chromatin remodeling pathways in disease.
References
- 1. Deciphering the molecular mechanisms of BPTF interactions with nucleosomes via molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BPTF - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. What are BPTF modulators and how do they work? [synapse.patsnap.com]
- 5. Bptf determines oncogenic addiction in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labproservices.com [labproservices.com]
- 7. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Bptf-IN-BZ1 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of Bptf-IN-BZ1, a potent and selective inhibitor of the Bromodomain PHD Finger Transcription Factor (BPTF). The provided guidelines are intended to ensure the stability and efficacy of the compound for use in various biological assays. Adherence to these protocols is crucial for obtaining reproducible and reliable experimental results.
Introduction
This compound (also known as BZ1) is a small molecule inhibitor targeting the bromodomain of BPTF with high potency (Kd = 6.3 nM) and selectivity.[1][2] BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, which plays a critical role in chromatin remodeling and gene transcription.[3][4] Dysregulation of BPTF has been implicated in various cancers, making it an attractive target for therapeutic development.[5][6] Accurate and consistent preparation of this compound stock solutions is the first critical step for in vitro and in vivo studies investigating its biological effects. This document outlines a standardized procedure for dissolving and storing this compound in dimethyl sulfoxide (DMSO).
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 278.74 g/mol | [2] |
| Solubility in DMSO | 56 mg/mL (200.9 mM) | [2] |
| Appearance | Solid | |
| Storage of Powder | -20°C for up to 3 years | |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 1 year | [2] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for various cellular and biochemical assays.
4.1. Calculation
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 1 mL x 278.74 g/mol / 1000 = 2.7874 mg
4.2. Step-by-Step Procedure
-
Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before use.
-
Weigh this compound: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance in a clean weighing dish.
-
Transfer Powder: Transfer the weighed powder into a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve: Close the tube tightly and vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2]
Recommended Working Concentrations
The optimal working concentration of this compound will vary depending on the specific application and cell type. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system. Based on available literature, the following ranges can be used as a starting point:
| Application | Recommended Starting Concentration | Reference |
| Cell-Based Assays | 2.5 µM - 10 µM | [1] |
| Biochemical Assays (e.g., photocrosslinking) | 50 µM - 100 µM | [7] |
| In Vivo Studies (rodent models)* | 40 mg/kg (based on another BPTF inhibitor) |
*Note: The in vivo dosage is based on a different BPTF inhibitor (bromosporine) and should be used as a preliminary guideline only. Extensive pharmacokinetic and toxicity studies are required to determine the appropriate dosage for this compound.
Visualizations
BPTF Signaling Pathway Overview
Caption: BPTF is a key component of the NURF chromatin remodeling complex.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Safety Precautions
-
This compound is a bioactive small molecule. Handle with care and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood when handling the powder and DMSO.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound does not fully dissolve | Insufficient vortexing or low temperature. | Continue vortexing. Gentle warming to 37°C may help. Ensure DMSO is of high purity and anhydrous. |
| Precipitation upon dilution in aqueous buffer | The compound has low aqueous solubility. | This is common for many small molecules dissolved in DMSO. Ensure the final DMSO concentration in the working solution is low (typically <0.5%) to minimize toxicity and precipitation. Prepare working solutions fresh from the DMSO stock just before use. |
| Loss of compound activity | Improper storage, repeated freeze-thaw cycles. | Always store aliquots at the recommended temperature and avoid repeated freezing and thawing. Use a fresh aliquot for each experiment. |
References
- 1. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. BPTF activates the MAPK pathway through coexpression with Raf1 to promote proliferation of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity, ligand deconstruction, and cellular activity analysis of a BPTF bromodomain inhibitor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BPTF Target Engagement by Acetylated H2A.Z Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bptf-IN-BZ1 for Sensitizing Cancer Cells to Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain PHD Finger Transcription Factor (BPTF) is a crucial component of the nucleosome remodeling factor (NURF) complex, which plays a significant role in chromatin remodeling and gene expression.[1][2] In various cancers, overexpression of BPTF has been linked to tumor progression and resistance to chemotherapy.[3][4] Bptf-IN-BZ1 is a potent and selective small molecule inhibitor of the BPTF bromodomain with a dissociation constant (Kd) of 6.3 nM.[2][3] This document provides detailed application notes and protocols for utilizing this compound to sensitize cancer cells to the chemotherapeutic agent doxorubicin. The primary mechanisms of sensitization include the inhibition of the P-glycoprotein (P-gp) efflux pump and the induction of mitochondrial dysfunction, leading to enhanced apoptosis.[1][5][6]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of BPTF inhibitors in sensitizing cancer cells to doxorubicin and other chemotherapeutic agents. While specific IC50 values for this compound in combination with doxorubicin are still under extensive investigation, the data for a similar BPTF inhibitor, AU1, in murine triple-negative breast cancer (TNBC) cell lines provides a strong rationale for the sensitizing effects of BPTF inhibition.
Table 1: Potency of BPTF Inhibitor BZ1 [3]
| Compound | Target | Dissociation Constant (Kd) |
| BZ1 | BPTF Bromodomain | 6.3 nM |
Table 2: IC50 Values of Doxorubicin in Combination with BPTF Inhibitor AU1 in 4T1 Murine TNBC Cells [1][7]
| Treatment | Doxorubicin IC50 (nM) | Fold Change |
| Doxorubicin alone | ~223 | - |
| Doxorubicin + 2.5 µM AU1 | ~27 | ~8 |
Table 3: Sensitization of Murine TNBC Cell Lines to Chemotherapeutic Agents with AU1 [1][7]
| Cell Line | Chemotherapeutic Agent | Fold Increase in Potency with AU1 |
| 4T1 | Vinorelbine | ~8 |
| 4T1 | Vinblastine | 2-5 |
| 4T1 | Vincristine | 2-5 |
| 4T1 | Paclitaxel | 2-5 |
| 4T1 | Doxorubicin | 2-5 |
| E0771-LMB | Vinorelbine | ~5 |
| E0771-LMB | Vinblastine | 2-5 |
| E0771-LMB | Vincristine | 2-5 |
| E0771-LMB | Paclitaxel | 2-5 |
| E0771-LMB | Doxorubicin | 2-5 |
Signaling Pathways and Mechanisms of Action
This compound enhances doxorubicin-induced cytotoxicity through a multi-faceted mechanism. A primary mode of action is the inhibition of the P-glycoprotein (P-gp) efflux pump, a key contributor to multidrug resistance.[1][5] By inhibiting P-gp, this compound increases the intracellular concentration of doxorubicin. Furthermore, inhibition of BPTF leads to mitochondrial dysfunction, which enhances the pro-apoptotic effects of doxorubicin.[6] This is characterized by increased mitophagy and cytochrome c release, ultimately leading to apoptosis.[6] Studies have also implicated the involvement of autophagy in the sensitization of cancer cells to chemotherapy upon BPTF inhibition.[8]
Caption: Proposed signaling pathway of this compound sensitizing cancer cells to doxorubicin.
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effects of this compound and doxorubicin.
Cell Viability and IC50 Determination
This protocol determines the concentration of this compound and doxorubicin that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., 4T1, E0771-LMB, MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
Doxorubicin
-
96-well plates
-
MTT reagent or other cell viability assay kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and doxorubicin in complete medium.
-
Treat cells with varying concentrations of doxorubicin alone, this compound alone, or a combination of both. Include a vehicle control (e.g., DMSO). A fixed, non-toxic concentration of this compound (e.g., 2.5 µM) can be used in combination with varying concentrations of doxorubicin.[1][7]
-
Incubate the plates for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis in cancer cells following treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Doxorubicin
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound, doxorubicin, or the combination at predetermined concentrations (e.g., IC50 values). Include a vehicle control.
-
Incubate for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.[9] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression of proteins involved in apoptosis and drug resistance pathways.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Doxorubicin
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BPTF, anti-P-gp, anti-cleaved caspase-3, anti-PARP, anti-LC3B, anti-phospho-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells in 6-well plates as described in the apoptosis assay protocol.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Caption: Experimental workflow for assessing the synergy of this compound and doxorubicin.
Logical Relationships in Doxorubicin Resistance and Sensitization
The inhibition of BPTF by this compound fundamentally alters the cellular response to doxorubicin, shifting the balance from resistance to sensitivity.
Caption: Logical relationship of BPTF's role in doxorubicin resistance and sensitization by this compound.
References
- 1. A BPTF Inhibitor That Interferes with the Multidrug Resistance Pump to Sensitize Murine Triple-Negative Breast Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. conservancy.umn.edu [conservancy.umn.edu]
- 3. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A BPTF Inhibitor That Interferes with the Multidrug Resistance Pump to Sensitize Murine Triple-Negative Breast Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Impact of Bptf-IN-BZ1 on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and measuring the effects of Bptf-IN-BZ1, a potent and selective inhibitor of the Bromodomain PHD Finger Transcription Factor (BPTF), on gene expression. This document includes an overview of the BPTF signaling pathway, detailed protocols for cellular assays, and quantitative data on gene expression changes following this compound treatment.
Introduction to BPTF and this compound
Bromodomain PHD Finger Transcription Factor (BPTF) is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling.[1] The NURF complex utilizes the energy of ATP hydrolysis to slide nucleosomes, thereby altering the accessibility of DNA to transcription factors and influencing gene expression.[2] BPTF's bromodomain specifically recognizes acetylated lysine residues on histone tails, tethering the NURF complex to active chromatin regions.[1] Dysregulation of BPTF has been implicated in various cancers, including breast cancer, colorectal cancer, and melanoma, making it an attractive therapeutic target.[1]
This compound (also referred to as BZ1) is a high-potency small molecule inhibitor of the BPTF bromodomain with a dissociation constant (Kd) of 6.3 nM.[1] It exhibits over 350-fold selectivity for BPTF over bromodownains of the BET family.[1] By inhibiting the BPTF bromodomain, this compound disrupts the recruitment of the NURF complex to chromatin, leading to changes in the expression of downstream target genes.
BPTF Signaling and Mechanism of Action of this compound
BPTF plays a crucial role in regulating gene expression programs associated with cell proliferation, survival, and differentiation. It is known to be a critical co-factor for the oncogenic transcription factor c-MYC and is involved in the MAPK signaling pathway.[1][3]
Caption: BPTF signaling pathway and the inhibitory action of this compound.
Quantitative Effects of BPTF Inhibition on Gene Expression
Inhibition of BPTF, either through knockdown or small molecule inhibitors like this compound, leads to significant changes in the expression of downstream target genes. The following tables summarize quantitative data from studies investigating the effects of BPTF inhibition in various cancer cell lines.
Table 1: Effect of BPTF Inhibition on Gene Expression in Human Colorectal Cancer Cells
| Gene | Method of BPTF Inhibition | Cell Line | Change in Expression | Fold Change (approx.) | Reference |
| Downregulated Genes | |||||
| Cdc25A | shRNA | LoVo, SW620 | Decrease | Not specified | [4] |
| Upregulated Genes | |||||
| Not specified |
Data compiled from studies using BPTF knockdown as a proxy for inhibitor effects.
Table 2: Effect of BPTF Inhibition on Gene Expression in Murine Breast Cancer Cells (4T1)
| Gene | Method of BPTF Inhibition | Change in Expression | Fold Change (approx.) | Reference |
| Upregulated Genes | ||||
| Sfn (Stratifin) | Compound 19 (BPTF inhibitor) | Increase | ~2.5 | [1] |
| Sprr1a (Small proline rich protein 1A) | Compound 19 (BPTF inhibitor) | No significant change | - | [1] |
| Downregulated Genes | ||||
| Myc | Compound 19 (BPTF inhibitor) | No significant change | - | [1] |
Compound 19 is a pyridazinone-based BPTF inhibitor, similar in class to this compound.[1]
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on gene expression in cancer cell lines.
Experimental Workflow
Caption: Workflow for analyzing this compound's effect on gene expression.
Protocol 1: Cell Culture and Treatment with this compound
Materials:
-
Cancer cell lines (e.g., 4T1 murine breast cancer, HCT-116 human colorectal cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
Vehicle control (DMSO)
-
Cell culture plates (6-well or 12-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the chosen cancer cell line in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Treatment Preparation: Prepare working solutions of this compound in complete growth medium at the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO. A study on 4T1 cells showed that the related inhibitor AU1 was used at 10 μM.[5]
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). A 24-hour treatment was used with the BPTF inhibitor AU1 on 4T1 cells.[5]
-
Harvesting: After incubation, proceed to RNA extraction.
Protocol 2: RNA Extraction and cDNA Synthesis
Materials:
-
TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
Microcentrifuge
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Cell Lysis: Wash the cells with PBS and then lyse them directly in the culture plate by adding TRIzol reagent (or the lysis buffer from a kit) and scraping the cells.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add chloroform, and centrifuge to separate the aqueous (RNA-containing) and organic phases.
-
RNA Precipitation: Transfer the aqueous phase to a new tube, add isopropanol, and incubate to precipitate the RNA. Centrifuge to pellet the RNA.
-
RNA Wash: Wash the RNA pellet with 75% ethanol and air-dry briefly.
-
RNA Resuspension: Resuspend the RNA pellet in nuclease-free water.
-
Quantification and Quality Check: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Using a reverse transcription kit, synthesize cDNA from a standardized amount of RNA (e.g., 1 µg) according to the manufacturer's instructions.
Protocol 3: Real-Time Quantitative PCR (RT-qPCR)
Materials:
-
cDNA (from Protocol 2)
-
SYBR Green qPCR Master Mix
-
Nuclease-free water
-
Forward and reverse primers for target and housekeeping genes (see Table 3)
-
RT-qPCR instrument
Procedure:
-
Reaction Setup: Prepare the qPCR reaction mix by combining SYBR Green Master Mix, forward and reverse primers, nuclease-free water, and cDNA in a qPCR plate. Include no-template controls for each primer set.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified products.
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to a stable housekeeping gene (e.g., GAPDH).
Table 3: Validated qPCR Primer Sequences
| Gene | Species | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| Housekeeping Genes | ||||
| GAPDH | Human | GGT CTC CTC TGA CTT CAA CA | AGC CAA ATT CGT TGT CAT AC | [6] |
| GAPDH | Mouse | GGTGAAGGTCGGTGTGAACG | TGTAGACCATGTAGTTGAGG | [7] |
| Human Target Genes | ||||
| c-MYC | Human | TCTACACCGACAACTCCATCCG | TCTGGCATTTTGGAGAGGAAGTG | [8] |
| CCND1 | Human | TCTACACCGACAACTCCATCCG | TCTGGCATTTTGGAGAGGAAGTG | [8] |
| BCL2 | Human | TCGCCCTGTGGATGACTGA | CAGAGACAGCCAGGAGAAATCA | [9] |
| Mouse Target Genes | ||||
| Sfn | Mouse | CATGAAGAGCGCCGTGGAAAAG | CTCTTCTGCTCGATGCTGGACA | [10] |
| Sprr1a | Mouse | Not readily available | Not readily available |
Note: It is recommended to validate primer efficiency before use.
Conclusion
These application notes provide a foundation for investigating the effects of this compound on gene expression. By following the detailed protocols and utilizing the provided quantitative data as a reference, researchers can effectively characterize the molecular consequences of BPTF inhibition in relevant cancer models. Further exploration using genome-wide techniques such as RNA-sequencing will provide a more comprehensive understanding of the transcriptional landscape modulated by this compound.
References
- 1. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The Chromatin Remodeler BPTF Activates a Stemness Gene-Expression Program Essential for the Maintenance of Adult Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BPTF inhibition antagonizes colorectal cancer progression by transcriptionally inactivating Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human cyclin D1 qPCR Primer Pair, HP100789 | Sino Biological [sinobiological.com]
- 6. e-crt.org [e-crt.org]
- 7. thno.org [thno.org]
- 8. origene.com [origene.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. origene.com [origene.com]
Application Notes and Protocols for Bptf-IN-BZ1 in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain PHD Finger Transcription Factor (BPTF) is a central component of the Nucleosome Remodeling Factor (NURF) chromatin remodeling complex.[1][2][3] This complex plays a critical role in regulating gene expression by altering chromatin accessibility.[3][4] In various cancers, including breast, lung, and pancreatic cancer, BPTF is overexpressed and contributes to tumor growth, progression, and chemoresistance.[3][4][5][6] Bptf-IN-BZ1 (also referred to as BZ1) is a potent and selective small molecule inhibitor of the BPTF bromodomain, making it a valuable tool for preclinical cancer research.[4][5][7] These application notes provide a comprehensive overview of the use of this compound in mouse tumor models, including its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action
This compound exerts its anti-tumor effects by competitively binding to the bromodomain of BPTF, preventing its interaction with acetylated histones. This disruption of BPTF's function leads to several downstream effects:
-
Inhibition of Oncogenic Signaling: BPTF is a known co-factor for the c-MYC oncogene, and its inhibition can downregulate c-MYC transcriptional activity.[8][9] Additionally, BPTF has been shown to influence the MAPK and PI3K/Akt signaling pathways.[6][8]
-
Induction of Cell Cycle Arrest and Apoptosis: By disrupting these key signaling pathways, this compound can lead to cell cycle arrest and apoptosis in cancer cells.[6][8]
-
Suppression of Metastasis: Inhibition of BPTF has been linked to decreased TGF-β activity, which in turn can suppress the metastatic spread of tumor cells.[1]
-
Enhancement of Anti-tumor Immunity: BPTF inhibition can enhance T-cell mediated antitumor immunity by increasing the expression of genes involved in antigen processing and presentation.[10]
-
Sensitization to Chemotherapy: this compound can sensitize cancer cells to conventional chemotherapeutic agents like doxorubicin and gemcitabine.[4][11][12]
Signaling Pathway Overview
References
- 1. Loss of BPTF restores estrogen response and suppresses metastasis of mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What are BPTF modulators and how do they work? [synapse.patsnap.com]
- 4. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. conservancy.umn.edu [conservancy.umn.edu]
- 6. BPTF promotes tumor growth and predicts poor prognosis in lung adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [repositori.upf.edu]
- 10. BPTF Depletion Enhances T Cell Mediated Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting BPTF Sensitizes Pancreatic Ductal Adenocarcinoma to Chemotherapy by Repressing ABC-Transporters and Impairing Multidrug Resistance (MDR) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing BPTF-IN-BZ1 Concentration for In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in optimizing the in vitro concentration of BPTF-IN-BZ1, a potent and selective inhibitor of the Bromodomain PHD Finger Transcription Factor (BPTF).
Troubleshooting Guide
Issue: this compound shows no or low efficacy in our cell line.
Possible Cause 1: Suboptimal Concentration
The effective concentration of this compound can be cell-line dependent. A concentration that is too low will not elicit a biological response.
Solution:
-
Perform a dose-response curve: Test a wide range of this compound concentrations (e.g., from 1 nM to 10 µM) to determine the optimal effective concentration for your specific cell line and assay.
-
Consult published data: Review literature for studies using this compound or similar BPTF inhibitors in comparable cell lines to guide your concentration selection. For example, BZ1 has been shown to have strong biological effects down to 2.5 μM in 4T1 breast cancer cells.[1]
Possible Cause 2: Poor Compound Solubility or Stability
This compound, like many small molecules, may have limited solubility in aqueous media, which can be further affected by storage conditions and experimental buffers.
Solution:
-
Proper Dissolution: Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before preparing final dilutions in your cell culture medium. BZ1 has demonstrated good aqueous solubility up to 100 μM with 0.1% DMSO.[1]
-
Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of the stock solution.[2]
-
Storage: Store the lyophilized compound at -20°C and desiccated. In solution, store at -20°C and use within one month to maintain potency.[2]
Possible Cause 3: Cell Line Insensitivity
The targeted BPTF-mediated pathway may not be a critical dependency for the survival or proliferation of your chosen cell line.
Solution:
-
Confirm BPTF Expression: Verify that your cell line expresses BPTF at a functional level using techniques like Western blotting or RT-qPCR.
-
Positive Control: If available, use a cell line known to be sensitive to BPTF inhibition as a positive control to validate your experimental setup.
-
Alternative Endpoints: Consider assessing different biological endpoints that are known to be affected by BPTF inhibition, such as changes in c-MYC expression or sensitization to other chemotherapeutic agents.[3][4]
Issue: Observed Cytotoxicity at Expected Efficacious Concentrations.
Possible Cause 1: Off-Target Effects
At higher concentrations, small molecule inhibitors can exhibit off-target effects, leading to cellular toxicity that is independent of BPTF inhibition. While this compound (BZ1) is highly selective, off-target effects are always a possibility at supra-physiological concentrations.[1]
Solution:
-
Titrate to the Lowest Effective Concentration: Use the lowest concentration of this compound that produces the desired biological effect in your dose-response experiments to minimize potential off-target toxicity.
-
Control Experiments: Include a negative control compound with a similar chemical structure but no BPTF inhibitory activity to distinguish between on-target and off-target effects.
-
Phenotypic Rescue: If possible, perform experiments in BPTF knockdown or knockout cells. The absence of a toxic effect in these cells upon treatment with this compound would suggest the observed toxicity is on-target.[1]
Possible Cause 2: Solvent Toxicity
The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
Solution:
-
Limit Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and non-toxic to your cells.
-
Vehicle Control: Always include a vehicle control (medium with the same concentration of DMSO used for the inhibitor treatment) in your experiments to account for any solvent-related effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the bromodomain of BPTF.[1] BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, which plays a crucial role in chromatin remodeling by altering chromatin accessibility.[1][5] By binding to the bromodomain, this compound prevents BPTF from recognizing and binding to acetylated histones, thereby inhibiting the recruitment of the NURF complex to specific gene loci and altering gene expression.[6]
Q2: What are the known signaling pathways regulated by BPTF?
A2: BPTF has been shown to be involved in the regulation of several key oncogenic signaling pathways, including the MAPK and PI3K pathways.[7][8][9] Inhibition of BPTF can lead to the suppression of these pathways, resulting in reduced cell proliferation and induction of apoptosis in cancer cells.[8][9] Additionally, BPTF is known to be a crucial co-factor for the oncogene c-MYC.[3]
Q3: What are the reported potency and selectivity of this compound?
A3: this compound, also referred to as BZ1 in the literature, is a highly potent BPTF inhibitor with a reported dissociation constant (Kd) of 6.3 nM.[1][2] It exhibits over 350-fold selectivity for the BPTF bromodomain over BET bromodomains.[1]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a lyophilized powder. For storage, keep the lyophilized solid at -20°C under desiccated conditions, where it is stable for up to 36 months.[2] To prepare a stock solution, dissolve the powder in a suitable solvent like DMSO. Store the stock solution at -20°C and use within one month to avoid loss of potency. It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[2]
Q5: Can this compound be used in combination with other drugs?
A5: Yes, studies have shown that inhibiting BPTF can sensitize cancer cells to chemotherapeutic agents. For instance, BPTF inhibitors have been shown to enhance the cytotoxic effects of doxorubicin in breast cancer cells.[1] Therefore, combining this compound with other anti-cancer drugs could be a promising therapeutic strategy.
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound (BZ1)
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 6.3 nM | [1][2] |
| Selectivity vs. BET Bromodomains | >350-fold | [1] |
Table 2: Recommended Concentration Ranges for In Vitro Studies
| Application | Concentration Range | Cell Line Example | Reference |
| Dose-Response (Initial Screening) | 1 nM - 10 µM | Varies | General Guidance |
| Sensitization Studies | 2.5 µM | 4T1 (mouse breast cancer) | [1] |
| Toxicity Threshold (Observed in some experiments) | > 8 µM | 4T1 (mouse breast cancer) | [1] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (lyophilized)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (to ensure logarithmic growth throughout the experiment) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to create a range of working concentrations (e.g., 2X the final desired concentrations, from 20 µM down to 2 nM).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include wells with vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration) and untreated controls (medium only).
-
Incubate the plate for a duration relevant to your experimental endpoint (e.g., 48, 72, or 96 hours).
-
-
Cell Viability Assessment:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the vehicle control wells.
-
Plot the cell viability (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Visualizations
Caption: BPTF signaling pathway and the mechanism of action for this compound.
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of selective BPTF bromodomain inhibitors by screening and structure-based optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loss of BPTF restores estrogen response and suppresses metastasis of mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Inhibitors for the BPTF Bromodomain Enabled by Structural Biology and Biophysical Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BPTF activates the MAPK pathway through coexpression with Raf1 to promote proliferation of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target [frontiersin.org]
potential off-target effects of Bptf-IN-BZ1 at high concentrations
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Bptf-IN-BZ1, particularly when used at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Bromodomain PHD Finger Transcription Factor (BPTF).[1] BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, which plays a crucial role in chromatin remodeling and gene transcription by altering chromatin accessibility.[1][2] The bromodomain of BPTF specifically recognizes and binds to acetylated lysine residues on histones, tethering the NURF complex to specific genomic locations to regulate gene expression, including that of oncogenes like c-Myc.[1][3][4] this compound is designed to competitively block this interaction at the bromodomain binding pocket, thereby inhibiting the function of the NURF complex.
Q2: What are the known on-target potency and off-target profile of this compound?
A2: this compound was developed as a highly potent BPTF bromodomain inhibitor. Its on-target potency is in the nanomolar range. While designed for selectivity, like many small molecule inhibitors, it can interact with other proteins, especially at higher concentrations. The primary known off-targets for the pyridazinone scaffold from which BZ1 is derived are other bromodomains, particularly BRD7 and BRD9.[1] BZ1 was specifically engineered to have high selectivity over the well-studied BET (Bromodomain and Extra-Terminal domain) family of bromodomains, such as BRD4.[1]
Q3: At what concentrations might off-target effects or cellular toxicity be observed?
A3: Cellular toxicity for this compound has been observed to begin at concentrations around 8 µM in 4T1 mouse breast cancer cells.[1] While the inhibitor shows strong biological effects down to 2.5 µM in sensitizing these cells to doxorubicin, effects at concentrations significantly above its biochemical potency (Kd = 6.3 nM) should be interpreted with caution, as they may result from off-target interactions.[1]
Quantitative Selectivity Data
The following table summarizes the known binding affinities and selectivity of this compound.
| Target | Kd (nM) | Selectivity vs. BPTF | Assay Type | Reference |
| BPTF | 6.3 | - | BROMOscan | [1] |
| BRD4(1) | ~2520 | >400-fold | AlphaScreen | [1] |
| BRD9 | Not Quantified | Known off-target | - | [1] |
| BRD7 | Not Quantified | Known off-target | - | [1] |
Note: The Kd for BRD4(1) is estimated based on the reported >400-fold selectivity from the AlphaScreen assay. The original publication notes BRD7/9 as off-targets of the scaffold requiring future work to engineer out.[1]
Troubleshooting Guides
Guide 1: Interpreting Unexpected Phenotypes at High Concentrations
If you observe a cellular phenotype at high concentrations of this compound (e.g., >1 µM), it is crucial to determine if the effect is due to on-target BPTF inhibition or an off-target activity. Use the following workflow to troubleshoot your results.
Caption: Troubleshooting workflow for BZ1 effects.
Guide 2: Experimental Protocols for Off-Target Validation
To experimentally validate whether an observed effect is on-target, specific control experiments are required. The most rigorous approach involves combining genetic knockdown with inhibitor treatment.
On-Target Validation Experiment Workflow
Caption: Workflow for on-target vs. off-target validation.
Key Experimental Methodologies
1. BROMOscan™ Bromodomain Profiling (DiscoverX)
This is a competitive binding assay used to determine the dissociation constants (Kd) of a test compound against a large panel of bromodomains.
-
Principle: Test compounds are incubated with DNA-tagged bromodomains and immobilized ligands. The amount of bromodomain bound to the solid support is measured via qPCR. The competition from the test compound reduces the amount of bromodomain captured on the support.
-
Protocol Outline:
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Prepare serial dilutions of this compound.
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Combine the inhibitor with the target bromodomain protein, which is fused to a DNA tag.
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Add this mixture to wells containing an immobilized, proprietary ligand for the bromodomain.
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Allow the binding reaction to reach equilibrium.
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Wash away unbound protein.
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Quantify the amount of bound, DNA-tagged protein using qPCR.
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Calculate Kd values by fitting the competition binding data to a standard dose-response curve.
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2. AlphaScreen™ (Amplified Luminescent Proximity Homestead Assay)
This bead-based assay is used to measure biomolecular interactions, such as inhibitor binding to a protein.
-
Principle: A donor bead and an acceptor bead are brought into proximity by a specific molecular interaction. When the donor bead is excited at 680 nm, it releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm. A competitive inhibitor disrupts this interaction, reducing the signal.
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Protocol Outline for BPTF Inhibition:
-
Use a biotinylated histone peptide (e.g., H4) and a GST-tagged BPTF bromodomain construct.
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Incubate the GST-BPTF with Glutathione Donor beads and the biotin-peptide with Streptavidin Acceptor beads.
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Add serial dilutions of this compound to the reaction mixture.
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Incubate to allow binding to reach equilibrium.
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Excite the mixture at 680 nm and measure the emission at 520-620 nm.
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A decrease in signal indicates displacement of the histone peptide by BZ1. Calculate IC50 or Ki values from the dose-response curve.[1]
-
3. Cell Viability and Sensitization Assays
These assays determine the effect of the inhibitor on cell survival, either alone or in combination with another therapeutic agent.
-
Protocol Outline (as performed on 4T1 cells):
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Seed 4T1 cells in 96-well plates and allow them to adhere.
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Treat cells with a serial dilution of this compound, a negative control (e.g., inactive regioisomer 20), and a vehicle control (DMSO).[1]
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For sensitization experiments, also treat cells with a fixed concentration of a chemotherapeutic agent (e.g., 50 nM doxorubicin).[1]
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Incubate the cells for a specified period (e.g., 72 hours).
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Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
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Normalize the results to the vehicle-treated control to determine the fraction of survival. Plot the dose-response curves to determine IC50 values.[1]
-
BPTF Signaling and Inhibition
The diagram below illustrates the role of BPTF in the NURF complex and the mechanism of its inhibition by this compound.
Caption: BPTF's role in the NURF complex and BZ1's mechanism.
References
- 1. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. What are BPTF modulators and how do they work? [synapse.patsnap.com]
- 4. BPTF Target Engagement by Acetylated H2A.Z Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]
determining the optimal treatment duration for Bptf-IN-BZ1
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal treatment duration for the BPTF inhibitor, BZ1. The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is BPTF and why is it a target for cancer therapy?
Bromodomain PHD Finger Transcription Factor (BPTF) is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex.[1][2] This complex plays a crucial role in chromatin remodeling, a process that regulates gene expression.[3][4] BPTF has been implicated in the progression of several cancers, including breast cancer, lung cancer, and melanoma, making it a promising therapeutic target.[3][5]
Q2: What is BZ1 and what is its mechanism of action?
BZ1 is a potent and selective small molecule inhibitor of the BPTF bromodomain.[2] It functions by binding to the bromodomain of BPTF, preventing its interaction with acetylated histones and thereby disrupting its role in transcriptional regulation.[1][2] This inhibition can lead to the suppression of key oncogenic signaling pathways, such as the MAPK and PI3K-AKT pathways, ultimately inhibiting cancer cell proliferation and inducing apoptosis.[5][6][7]
Q3: What are the known signaling pathways regulated by BPTF?
Knockdown of BPTF has been shown to suppress both the MAPK and PI3K-AKT signaling pathways.[6] In the MAPK pathway, this includes reduced phosphorylation of c-Raf, MEK1/2, and Erk1/2. In the PI3K-AKT pathway, a reduction in the phosphorylation of p85, PDK1, Akt, and GSK-3β has been observed.[6]
Q4: How does inhibition of BPTF by BZ1 affect cancer cells?
Inhibition of BPTF by BZ1 has been shown to sensitize cancer cells to chemotherapeutic agents like doxorubicin.[2] Studies involving BPTF knockdown have demonstrated significant inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.[5][6]
Troubleshooting Guides
Determining Optimal BZ1 Concentration (IC50)
Problem: Inconsistent or non-reproducible IC50 values in cell viability assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density across all experiments. Over-confluent or sparse cultures can lead to variability. |
| Reagent Quality | Ensure the BZ1 stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
| Assay Incubation Time | The chosen incubation time may be too short or too long. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| Cell Line Variability | Different cancer cell lines will exhibit varying sensitivities to BZ1. It is crucial to establish a baseline IC50 for each cell line used. |
Assessing Downstream Signaling Pathway Modulation
Problem: No significant change in the phosphorylation status of key proteins in the MAPK or PI3K-AKT pathways after BZ1 treatment.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Treatment Duration | The effect on signaling pathways may be time-dependent. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal time point for observing changes. |
| Suboptimal BZ1 Concentration | Use a concentration of BZ1 that is at or above the IC50 value to ensure sufficient target engagement. |
| Antibody Quality | Verify the specificity and efficacy of the primary antibodies used for Western blotting. |
| Lysate Preparation | Ensure proper and rapid cell lysis with the inclusion of phosphatase and protease inhibitors to preserve protein phosphorylation states. |
Designing a Treatment Duration Study
Problem: Difficulty in establishing a clear correlation between treatment duration and therapeutic effect (e.g., apoptosis, tumor growth inhibition).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Endpoints | Select endpoints that are relevant to the expected biological effect of BPTF inhibition. This could include markers of apoptosis (e.g., cleaved caspase-3), cell cycle arrest, or changes in specific gene expression. |
| Pharmacokinetics of BZ1 | In in vivo studies, the dosing schedule needs to be optimized based on the pharmacokinetic properties of BZ1 (e.g., half-life). This may require more frequent administration to maintain effective concentrations. |
| Development of Resistance | Prolonged treatment may lead to the development of resistance mechanisms. Monitor for changes in cell sensitivity over time. |
| Tumor Heterogeneity | In in vivo models, tumor heterogeneity can lead to variable responses. Ensure a sufficient number of animals per group to achieve statistical significance. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Treatment: Treat the cells with a serial dilution of BZ1 (e.g., 0.01 nM to 10 µM) for the desired duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).
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Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis
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Cell Treatment & Lysis: Treat cells with BZ1 at the desired concentration and for the specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: BPTF-regulated signaling pathways and the inhibitory action of BZ1.
Caption: Experimental workflow for determining optimal treatment duration.
References
- 1. Selectivity, ligand deconstruction, and cellular activity analysis of a BPTF bromodomain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are BPTF modulators and how do they work? [synapse.patsnap.com]
- 4. biorxiv.org [biorxiv.org]
- 5. BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BPTF activates the MAPK pathway through coexpression with Raf1 to promote proliferation of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
issues with long-term storage of Bptf-IN-BZ1 stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BPTF inhibitor, Bptf-IN-BZ1.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year. For shorter-term storage, solutions can be kept at -20°C for up to one month. The solid powder form is stable for up to three years when stored at -20°C.
Q2: My this compound stock solution, which was clear upon preparation, now shows precipitation. What could be the cause?
A2: Precipitation in DMSO stock solutions can occur for a few reasons:
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Water Absorption: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This increase in water content can significantly decrease the solubility of the compound, leading to precipitation.[1] It is crucial to use anhydrous DMSO and handle it in a low-humidity environment.
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Concentration Issues: If the concentration of the stock solution is very high, the compound may fall out of solution, especially with slight temperature fluctuations or the introduction of a small amount of water.[2][3]
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Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and create conditions that favor precipitation.[1]
Q3: I observed precipitation when diluting my this compound DMSO stock in aqueous media for my experiment. How can I prevent this?
A3: It is common for compounds dissolved in a high concentration of an organic solvent like DMSO to precipitate when diluted into an aqueous buffer or cell culture medium.[4] To mitigate this, it is recommended to perform serial dilutions in DMSO first to lower the concentration before the final dilution into the aqueous medium. Gentle vortexing, sonication, or warming the solution to 37°C can help redissolve the precipitate.[4] The final concentration of DMSO in your experimental setup should be kept low, typically below 0.1%, to avoid solvent effects on the cells.
Q4: How do repeated freeze-thaw cycles affect the stability and activity of my this compound stock solution?
A4: Repeated freeze-thaw cycles can compromise the integrity of your stock solution. The primary issue is the introduction of moisture, which can lead to a decrease in the compound's concentration due to precipitation.[1] While some small molecules are relatively stable to the physical stress of freezing and thawing, the repeated exposure to atmospheric moisture when the vial is opened is a significant concern.[5][6] This can lead to a loss of potency and variability in experimental results. Aliquoting the stock solution into single-use volumes is the best practice to avoid this issue.
Q5: My experiments with this compound are showing inconsistent or no effect. How can I determine if my stored stock solution is the problem?
A5: If you suspect your this compound stock solution has degraded or lost activity, you should perform a quality control check. An ideal approach is to compare its performance to a freshly prepared stock solution in a well-established cellular assay where this compound has a known effect. Additionally, you can assess the purity and concentration of your stored stock solution using analytical methods like HPLC. A significant decrease in the area of the main peak or the appearance of new peaks compared to a fresh sample would indicate degradation.
Troubleshooting Guides
Issue 1: Inconsistent Cellular Activity
| Symptom | Possible Cause | Troubleshooting Steps |
| Variable or reduced inhibitory effect in cell-based assays. | Degradation of this compound: The compound may have degraded due to improper storage (e.g., prolonged storage at -20°C, exposure to light or moisture). | 1. Prepare a fresh stock solution of this compound from powder. 2. Rerun the experiment comparing the old and new stock solutions side-by-side. 3. If the fresh stock restores the expected activity, discard the old stock. |
| Precipitation in Media: The inhibitor may be precipitating out of the cell culture medium, reducing its effective concentration. | 1. Visually inspect the media for any precipitate after adding the inhibitor. 2. Try pre-diluting the DMSO stock in the medium with gentle vortexing before adding to the cells. 3. Consider a brief sonication or warming of the diluted solution. | |
| Incorrect Concentration: The actual concentration of the stock solution may be lower than assumed due to precipitation or degradation. | 1. Check the concentration and purity of the stock solution using HPLC analysis (see Experimental Protocol 1). 2. If possible, use a spectrophotometer to measure the absorbance and calculate the concentration, if the molar absorptivity is known. |
Issue 2: Solubility and Precipitation Problems
| Symptom | Possible Cause | Troubleshooting Steps |
| Solid this compound powder does not dissolve in DMSO. | Inadequate Dissolution Technique: The compound may require more energy to dissolve completely. | 1. Gently warm the solution to 37°C.[4] 2. Use a vortex mixer or sonicator to aid dissolution.[4] 3. Ensure you are using fresh, anhydrous DMSO as moisture can reduce solubility. |
| Supersaturated Solution: The intended concentration may be above the solubility limit. | 1. Check the manufacturer's datasheet for the maximum solubility in DMSO. 2. Prepare a less concentrated stock solution. | |
| Precipitate forms in the DMSO stock during storage. | Water Contamination: DMSO has absorbed moisture from the air. | 1. Discard the precipitated stock. 2. Prepare a new stock using fresh, anhydrous DMSO. 3. Ensure vials are tightly sealed and consider using a desiccator for short-term storage of the DMSO container. |
| Storage at an inappropriate temperature: Storing at 4°C or room temperature for extended periods can lead to instability. | 1. Always store DMSO stocks at -20°C or -80°C as recommended. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound Stock Solution by HPLC
This protocol outlines a general method for assessing the stability of a this compound stock solution by comparing it to a freshly prepared standard.
Objective: To determine if a stored this compound solution has degraded.
Materials:
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Stored this compound DMSO stock solution
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This compound powder
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Anhydrous DMSO
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HPLC-grade acetonitrile
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HPLC-grade water
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Formic acid (or other suitable modifier)
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C18 HPLC column
Methodology:
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Preparation of Fresh Standard:
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Accurately weigh a small amount of this compound powder.
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Dissolve in anhydrous DMSO to prepare a fresh stock solution of the same concentration as the stored stock.
-
-
Sample Preparation:
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Dilute a small aliquot of both the "stored" and "fresh" stock solutions with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µM).
-
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HPLC Analysis:
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Equilibrate the C18 column with the mobile phase (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
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Inject the "fresh" standard and record the chromatogram. Note the retention time and peak area of the this compound peak.
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Inject the "stored" sample and record the chromatogram under the same conditions.
-
-
Data Analysis:
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Compare the chromatograms of the "fresh" and "stored" samples.
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Purity Assessment: Look for the appearance of new peaks or a significant reduction in the main peak area in the "stored" sample.
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Quantitative Comparison: Calculate the percentage of remaining this compound in the stored sample relative to the fresh standard using the peak areas. A significant decrease (>5-10%) may indicate degradation.
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Protocol 2: Functional Validation of Stored this compound Stock
Objective: To functionally test the activity of a stored this compound solution in a cell-based assay.
Materials:
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A cancer cell line known to be sensitive to BPTF inhibition.
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Cell culture medium and reagents.
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Stored this compound DMSO stock solution.
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Freshly prepared this compound DMSO stock solution.
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A cell viability assay (e.g., MTT, CellTiter-Glo).
Methodology:
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Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
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Compound Preparation:
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Prepare serial dilutions of both the "stored" and "fresh" this compound stock solutions in the cell culture medium. Include a vehicle control (DMSO only).
-
-
Cell Treatment:
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Treat the cells with the prepared dilutions of the "stored" and "fresh" inhibitor, as well as the vehicle control.
-
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Incubation: Incubate the cells for a period known to be sufficient for this compound to exert its effect (e.g., 72 hours).
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Activity Assessment:
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Perform the cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
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Calculate the cell viability for each concentration of the inhibitor relative to the vehicle control.
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Plot the dose-response curves for both the "stored" and "fresh" this compound.
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Compare the IC50 values. A significant rightward shift in the dose-response curve and a higher IC50 value for the "stored" stock indicate a loss of potency.
-
Visualizations
Caption: Workflow for proper storage and troubleshooting of this compound stock solutions.
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
variability in Bptf-IN-BZ1 experimental outcomes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Bptf-IN-BZ1, a potent and selective inhibitor of the BPTF bromodomain.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that selectively targets the bromodomain of the Bromodomain PHD Finger Transcription Factor (BPTF).[1][2] BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, which plays a crucial role in chromatin remodeling by altering nucleosome accessibility.[1][3] By binding to the BPTF bromodomain, this compound prevents its interaction with acetylated histones, thereby inhibiting the recruitment of the NURF complex to specific gene loci. This leads to alterations in gene expression, impacting cellular processes such as proliferation, cell cycle, and apoptosis.[1][4] BPTF has been shown to be involved in the regulation of key oncogenic signaling pathways, including c-Myc and MAPK signaling.[1][5]
Q2: What is the binding affinity and selectivity of this compound?
This compound exhibits high-affinity binding to the BPTF bromodomain with a dissociation constant (Kd) of 6.3 nM.[1][2] It demonstrates significant selectivity, with a greater than 350-fold selectivity over bromodomain and extraterminal (BET) family bromodomains such as BRD4.[1][2] This high selectivity is crucial for minimizing off-target effects associated with BET bromodomain inhibition, which can have strong cellular phenotypes.[1]
Q3: What are the known off-target effects of this compound?
While this compound is highly selective against BET bromodomains, researchers should be aware of potential off-target activities, especially at higher concentrations. The pyridazinone scaffold, to which this compound belongs, may have off-targets among other class I bromodomains and BRD7/9.[1] The precursor to BZ1, a compound named AU1, was reported to have off-target kinase activity.[1] Although BZ1 was developed to have improved properties, it is good practice to include appropriate controls to rule out off-target effects in your experiments.
Q4: Why do the effective concentrations in cellular assays seem higher than the biochemical IC50/Kd values?
It is not uncommon to observe a discrepancy between the biochemical potency (e.g., Kd of 6.3 nM) and the effective concentration in cellular assays (in the micromolar range).[1] Several factors can contribute to this difference:
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Cellular Uptake and Efflux: The compound may have limited permeability across the cell membrane or be actively transported out of the cell by efflux pumps.[1][3]
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Intracellular ATP Concentrations: In the case of ATP-competitive inhibitors, high intracellular ATP concentrations can compete with the inhibitor for binding to the target protein, necessitating higher inhibitor concentrations to achieve a biological effect.
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Engagement of Additional Cellular Factors: The cellular context may involve interactions with other proteins or require the engagement of additional BPTF domains with chromatin for the inhibitor to exert its full effect.[1]
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Compound Stability and Metabolism: The compound may be metabolized or degraded within the cell over the course of the experiment, reducing its effective concentration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no biological effect observed | Compound Solubility/Precipitation: this compound has good aqueous solubility up to 100 μM in 0.1% DMSO, but precipitation can occur at higher concentrations or in certain media.[1] | - Prepare fresh stock solutions in 100% DMSO. - Avoid repeated freeze-thaw cycles. - When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium and vortex thoroughly. - Visually inspect for any precipitation before adding to cells. - Consider using a lower final DMSO concentration in your assay. |
| Cell Line Specificity: The effect of BPTF inhibition can be highly cell-type dependent.[6] Some cell lines may not rely on BPTF for survival or proliferation. | - Research the literature to determine if your cell line of interest is known to be sensitive to BPTF inhibition. - Consider testing a panel of cell lines to identify a sensitive model.[4] - Cell lines with high c-Myc expression may be more sensitive to BPTF inhibition.[4] | |
| Incorrect Dosage: The effective concentration in your cell-based assay may be different from what is reported in the literature due to variations in cell type, seeding density, or assay duration. | - Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. - Start with a broad range of concentrations (e.g., 0.1 µM to 20 µM). | |
| High background toxicity or unexpected phenotypes | Off-Target Effects: At higher concentrations, this compound may inhibit other proteins, leading to non-specific toxicity or phenotypes. | - Use the lowest effective concentration determined from your dose-response experiments. - Include a structurally related but inactive control compound if available.[1] - Cross-validate your findings using a secondary method, such as siRNA or shRNA-mediated knockdown of BPTF.[1] |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Ensure the final concentration of DMSO in your cell culture medium is consistent across all experimental conditions and is at a non-toxic level (typically ≤ 0.5%). | |
| Discrepancy between this compound and BPTF knockdown results | Different Mechanisms of Action: Small molecule inhibition and genetic knockdown can have different outcomes. This compound specifically targets the bromodomain, while knockdown removes the entire protein, which may have other functional domains and interactions.[1] | - Acknowledge that bromodomain inhibition may not fully phenocopy BPTF depletion.[1] - Use both methods in parallel to gain a more comprehensive understanding of BPTF function. |
| Variability in chemotherapy sensitization experiments | Assay Timing and Duration: The timing of drug addition and the duration of the assay are critical for observing sensitization effects. | - Optimize the timing of this compound and chemotherapy co-treatment. Pre-treatment with this compound before adding the chemotherapeutic agent may be necessary. - Ensure the assay duration is sufficient to observe the effects of both agents. |
| Sub-optimal Drug Concentrations: The concentrations of both this compound and the chemotherapeutic agent need to be carefully titrated. | - Use a concentration of this compound that shows minimal single-agent toxicity.[1] - Perform a dose-response curve for the chemotherapeutic agent in the presence and absence of this compound to determine the degree of sensitization. |
Experimental Protocols & Visualizations
Signaling Pathway of BPTF Inhibition
Caption: BPTF signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Chemotherapy Sensitization Assay
Caption: Workflow for a chemotherapy sensitization experiment using this compound.
Logical Relationship: Troubleshooting Inconsistent Results
Caption: Logical steps for troubleshooting inconsistent experimental outcomes.
Detailed Methodologies
Cell Viability Assay (e.g., MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic across all wells.
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Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle control (DMSO) wells.
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Incubation: Incubate the plate for the desired experimental duration (e.g., 48, 72, or 96 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
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Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Combination Treatment for Chemotherapy Sensitization
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Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
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Pre-treatment: Treat the cells with a fixed, non-toxic concentration of this compound (determined from single-agent viability assays) or vehicle control.
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Incubation: Incubate for a pre-determined duration (e.g., 24 hours) to allow for the cellular effects of BPTF inhibition to manifest.
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Chemotherapy Addition: Add the chemotherapeutic agent in a serial dilution to the wells already containing this compound or vehicle.
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Incubation: Incubate for an additional 48-72 hours.
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Viability Assessment: Perform a cell viability assay as described above.
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Data Analysis: Calculate and compare the IC50 values of the chemotherapeutic agent in the presence and absence of this compound to determine the sensitization effect. A shift in the dose-response curve to the left indicates sensitization.
References
- 1. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A BPTF Inhibitor That Interferes with the Multidrug Resistance Pump to Sensitize Murine Triple-Negative Breast Cancer Cells to Chemotherapy | MDPI [mdpi.com]
- 4. Selectivity, ligand deconstruction, and cellular activity analysis of a BPTF bromodomain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BPTF activates the MAPK pathway through coexpression with Raf1 to promote proliferation of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor Chemosensitivity Assays Are Helpful for Personalized Cytotoxic Treatments in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
addressing Bptf-IN-BZ1 batch-to-batch variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues with Bptf-IN-BZ1, with a focus on tackling batch-to-batch variability to ensure experimental reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent IC50 values for this compound between different batches. What could be the cause?
A1: Batch-to-batch variability in the potency of this compound can stem from several factors. The most common culprits are variations in compound purity, solubility, and stability. It is also crucial to ensure consistency in experimental setup.
-
Purity: Even small differences in purity between batches can significantly impact the effective concentration of the active compound, leading to varied biological responses. It is recommended to verify the purity of each new batch upon receipt.[1]
-
Solubility: this compound is described as having good aqueous solubility.[1] However, improper dissolution or precipitation during the experiment can lead to a lower effective concentration. Ensure the compound is fully dissolved in the recommended solvent, typically fresh, high-quality DMSO, before further dilution in aqueous media.[2]
-
Stability: The stability of this compound in solution, especially after repeated freeze-thaw cycles or prolonged storage at -20°C, can affect its activity.[2] It is advisable to aliquot stock solutions and minimize freeze-thaw cycles.[2]
-
Experimental Consistency: Ensure that all experimental parameters, such as cell density, passage number, serum concentration in the media, and incubation times, are kept consistent across experiments.
Q2: How can we verify the quality of a new batch of this compound?
A2: To ensure the quality and consistency of your this compound batches, we recommend the following analytical checks:
-
Purity Assessment by HPLC: High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of small molecules. For cellular assays, a purity of ≥95% is generally recommended.[1]
-
Identity Confirmation by Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the compound, ensuring you have the correct molecule.
-
Structural Confirmation by NMR: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of the compound and can be used to confirm its identity and check for impurities. Quality control for BZ1 often includes NMR and HPLC.[2]
Q3: What is the recommended procedure for preparing this compound stock solutions?
A3: Proper preparation of stock solutions is critical for obtaining reproducible results.
-
Solvent Selection: Use fresh, anhydrous DMSO to prepare the initial high-concentration stock solution.[2] Moisture-absorbing DMSO can reduce the solubility of the compound.[2]
-
Dissolution: Ensure the compound is completely dissolved. Gentle warming or vortexing can aid dissolution.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or higher) to minimize the volume of DMSO added to your experimental system.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to one year) or -20°C for shorter-term storage (up to one month).[2]
Q4: My experimental results with this compound are not consistent with published data. What should I check?
A4: Discrepancies between your results and published findings can be due to several factors. Below is a checklist to troubleshoot this issue:
-
Confirm BPTF Dependence in Your Cell Line: The cellular effects of this compound are dependent on the role of BPTF in the chosen cell model. Some studies use BPTF knockdown cells as a negative control to demonstrate specificity.[1][3]
-
Review Experimental Protocols: Carefully compare your experimental protocol with the published methodology. Pay close attention to cell lines, seeding densities, treatment concentrations and durations, and the specific assays used.
-
Check Compound Handling: As detailed in other FAQs, ensure proper handling, storage, and preparation of this compound.
-
Assay-Specific Considerations: The observed potency of an inhibitor can vary between different assay formats (e.g., biochemical vs. cell-based assays). For instance, cellular uptake and efflux can influence the effective intracellular concentration of the inhibitor.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 6.3 nM | [1][2] |
| Selectivity | >350-fold over BET bromodomains | [1][2] |
| Purity (recommended) | ≥95% for cellular assays | [1] |
Stock Solution Stability
| Storage Temperature | Duration | Reference |
| -80°C in solvent | 1 year | [2] |
| -20°C in solvent | 1 month | [2] |
| -20°C as powder | 3 years | [2] |
Key Experimental Protocols
AlphaScreen Competition Assay
This assay is used to determine the binding affinity of this compound to the BPTF bromodomain by measuring its ability to compete with a biotinylated histone peptide.
-
Reagents: His-tagged BPTF bromodomain, biotinylated Histone H4 peptide (acetylated at K5, 8, 12, 16), Nickel chelate (Ni-NTA) acceptor beads, and streptavidin donor beads.[1]
-
Procedure:
-
All reagents are diluted in an appropriate assay buffer.
-
The His-tagged BPTF bromodomain is incubated with varying concentrations of this compound.
-
The biotinylated histone peptide is added to the mixture.
-
Ni-NTA acceptor beads are added and incubated to bind the His-tagged BPTF.
-
Streptavidin donor beads are added in the dark and incubated to bind the biotinylated histone peptide.
-
-
Detection: The plate is read on an AlphaScreen-compatible plate reader. A decrease in the AlphaScreen signal indicates that this compound has displaced the histone peptide from the BPTF bromodomain.
-
Data Analysis: The IC50 value is determined by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration. The Kd can then be calculated from the IC50 value.[1]
Protein-Observed Fluorine (PrOF) NMR
This biophysical assay is used to characterize the binding of ligands to a fluorine-labeled protein.
-
Protein Preparation: The BPTF bromodomain is labeled with 5-fluorotryptophan (5FW).[4]
-
Procedure:
-
A solution of the 5FW-labeled BPTF bromodomain is prepared in a suitable NMR buffer.
-
A 1D 19F NMR spectrum is acquired as a reference.
-
Aliquots of the ligand (this compound) stock solution are titrated into the protein solution.
-
A 19F NMR spectrum is acquired after each addition.
-
-
Data Analysis: Ligand binding is detected by changes in the 19F NMR signal, such as chemical shift perturbations or line broadening.[1][4] The dissociation constant (Kd) can be quantified from the dose-dependent chemical shift changes.[4]
Visual Guides
Caption: BPTF's role in chromatin remodeling and its inhibition by this compound.
Caption: A step-by-step workflow for troubleshooting this compound variability.
References
- 1. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selectivity, ligand deconstruction, and cellular activity analysis of a BPTF bromodomain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating BPTF Inhibition: A Comparative Guide to Bptf-IN-BZ1 and siRNA Knockdown
For Immediate Release
Minneapolis, MN - A new comparative guide offers researchers a detailed analysis of on-target effect validation for the BPTF (Bromodomain and PHD Finger Transcription Factor) inhibitor, Bptf-IN-BZ1, using siRNA-mediated knockdown. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, featuring a side-by-side comparison of experimental data, detailed protocols for key experiments, and visual diagrams of the underlying biological pathways and experimental workflows.
BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF), an ATP-dependent chromatin remodeling complex. By binding to modified histones, specifically H3K4me3 which is associated with active gene promoters, BPTF plays a critical role in regulating gene expression by making DNA more accessible for transcription. Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target.
Validating that a small molecule inhibitor like this compound achieves its therapeutic effect by specifically inhibiting its intended target is a crucial step in drug development. The gold-standard method for this validation is to compare the inhibitor's effects to those of genetically silencing the target protein, for instance, through siRNA or shRNA. If the small molecule phenocopies the genetic knockdown and has no additional effect in cells where the target is already silenced, it provides strong evidence of on-target activity.
This guide focuses on the validation of this compound in the context of sensitizing cancer cells to chemotherapy, a key therapeutic strategy.
Quantitative Comparison of this compound and BPTF shRNA On-Target Effects
The on-target effects of this compound were validated by comparing its ability to sensitize 4T1 breast cancer cells to the chemotherapeutic agent doxorubicin with the effects of BPTF knockdown using short hairpin RNA (shRNA). The core principle of this validation is that if this compound acts specifically on BPTF, it should not further increase doxorubicin's toxicity in cells where BPTF is already silenced.
The data presented below summarizes the findings from clonogenic survival assays, which measure the ability of single cells to proliferate and form colonies after treatment. A lower survival fraction indicates greater efficacy of the treatment.
| Treatment Condition | Cell Line | Doxorubicin Concentration | Survival Fraction (%) | Conclusion |
| Doxorubicin alone | Wild-Type 4T1 | 50 nM | ~55% | Baseline toxicity of doxorubicin. |
| This compound + Doxorubicin | Wild-Type 4T1 | 50 nM | ~25% | This compound significantly sensitizes cells to doxorubicin. |
| BPTF shRNA + Doxorubicin | 4T1-shBPTF | 50 nM | ~25% | BPTF knockdown phenocopies the sensitizing effect of this compound. |
| This compound + Doxorubicin | 4T1-shBPTF | 50 nM | ~25% | This compound has no additional sensitizing effect in BPTF knockdown cells, confirming on-target activity. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BPTF signaling pathway and the experimental workflow used to validate the on-target effects of this compound.
Caption: BPTF is a key component of the NURF chromatin remodeling complex, which is recruited to active gene promoters by H3K4me3 marks. The NURF complex then makes the chromatin more accessible to transcription factors like MYC, leading to the expression of genes involved in cell proliferation and survival. Both this compound and siRNA/shRNA targeting BPTF disrupt this process.
Caption: The experimental workflow involves creating a stable BPTF knockdown cell line and comparing its response to doxorubicin with that of wild-type cells treated with this compound and doxorubicin. The key comparison is the effect of this compound in the BPTF knockdown cells.
Experimental Protocols
Lentiviral shRNA Knockdown of BPTF in 4T1 Cells
-
Cell Culture: 4T1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
shRNA Constructs: Lentiviral particles containing shRNA sequences targeting mouse BPTF (or a non-targeting control shRNA) in a suitable vector (e.g., pLKO.1-puro) are obtained from a commercial source or produced in-house.
-
Transduction:
-
Plate 4T1 cells in 6-well plates to be 50-70% confluent on the day of transduction.
-
On the day of transduction, replace the medium with fresh medium containing polybrene (5-8 µg/mL) to enhance transduction efficiency.
-
Add the lentiviral particles at a predetermined multiplicity of infection (MOI) to the cells.
-
Incubate the cells with the virus for 18-24 hours.
-
-
Selection:
-
After transduction, replace the virus-containing medium with fresh growth medium.
-
24-48 hours post-transduction, begin selection by adding puromycin to the culture medium at a concentration previously determined to be optimal for 4T1 cells (typically 2-5 µg/mL).
-
Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transduced cells are eliminated.
-
-
Validation of Knockdown:
-
Expand the puromycin-resistant cells.
-
Confirm the knockdown of BPTF expression at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blotting.
-
This compound Treatment and Clonogenic Survival Assay
-
Cell Plating:
-
Harvest wild-type 4T1 and 4T1-shBPTF cells and plate them at a low density (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to adhere for 12-24 hours.
-
-
Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Prepare treatment media containing the desired final concentrations of this compound (e.g., 1-5 µM) and/or doxorubicin (e.g., 50 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and add the treatment media.
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
After the treatment period, remove the treatment media, wash the cells with PBS, and add fresh growth medium.
-
-
Colony Formation:
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
-
Staining and Quantification:
-
Remove the medium and gently wash the colonies with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the survival fraction for each treatment group by normalizing the number of colonies to that of the untreated control group.
-
This guide provides a framework for researchers to understand and replicate the validation of BPTF inhibitors, a critical step in the development of novel cancer therapeutics. The provided data and protocols underscore the importance of rigorous on-target validation to ensure the specificity and efficacy of targeted therapies.
A Head-to-Head Comparison of BPTF Inhibitors: Bptf-IN-BZ1 versus AU1 in Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy and characteristics of two prominent BPTF inhibitors, Bptf-IN-BZ1 and AU1. This analysis is supported by experimental data to inform inhibitor selection and future research directions.
Bromodomain PHD finger transcription factor (BPTF) has emerged as a compelling target in oncology due to its role in chromatin remodeling and its association with cancer progression. The development of small molecule inhibitors targeting the BPTF bromodomain offers a promising therapeutic strategy. This guide focuses on a comparative analysis of two such inhibitors: this compound (also known as BZ1) and AU1.
Executive Summary
This compound demonstrates significantly higher potency and selectivity compared to AU1. Experimental data indicates that BZ1 has a nanomolar affinity for the BPTF bromodomain, whereas AU1 exhibits micromolar affinity. Furthermore, AU1 has been shown to have off-target effects, including kinase activity, and possesses less favorable physicochemical properties. In cellular assays, both inhibitors have been shown to sensitize cancer cells to chemotherapeutic agents like doxorubicin, with BZ1 showing efficacy at lower concentrations, consistent with its higher potency.
Data Presentation
Table 1: In Vitro Binding Affinity and Inhibitory Concentration
| Inhibitor | Target | Kd | AlphaScreen IC50 |
| This compound | BPTF Bromodomain | 6.3 nM[1] | 0.067 µM[1] |
| AU1 | BPTF Bromodomain | 2.8 µM[1][2] | Not Reported |
Table 2: Cellular Efficacy in Combination with Doxorubicin
| Cell Line | Inhibitor | Concentration | Effect on Doxorubicin Sensitivity |
| 4T1 (Breast Cancer) | This compound | 2.5 µM | Significant sensitization, similar to BPTF shRNA knockdown[1] |
| 4T1 (Breast Cancer) | AU1 | 2.5 µM | Sensitization to doxorubicin and other chemotherapies[1][2] |
| E0771-LMB (Breast Cancer) | AU1 | 2.5 µM | Sensitization to various chemotherapies[2] |
Note: Direct side-by-side IC50 values for doxorubicin sensitization with both inhibitors in the same experiment are not available in the reviewed literature. However, the data suggests BZ1 is effective at lower concentrations in cellular models.
Experimental Protocols
AlphaScreen Competition Assay (for this compound)
This assay was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against the BPTF bromodomain. The protocol was adapted from the manufacturer's (PerkinElmer) instructions.
-
Reagents : His-tagged BPTF bromodomain, biotinylated Histone H4 acetylated peptide (H4K5acK8acK12acK16ac), Nickel chelate (Ni-NTA) acceptor beads, and streptavidin donor beads.
-
Procedure :
-
The His-tagged BPTF bromodomain was incubated with the biotinylated histone peptide in the presence of varying concentrations of this compound.
-
Ni-NTA acceptor beads were added, which bind to the His-tagged BPTF.
-
Streptavidin donor beads were added, which bind to the biotinylated histone peptide.
-
In the absence of the inhibitor, the binding of BPTF to the histone peptide brings the donor and acceptor beads into close proximity, generating a chemiluminescent signal upon laser excitation.
-
This compound competes with the histone peptide for binding to the BPTF bromodomain, leading to a decrease in the AlphaScreen signal.
-
-
Data Analysis : The signal intensity was measured, and the IC50 value was calculated as the concentration of the inhibitor that causes a 50% reduction in the signal.
Cell Viability and Doxorubicin Sensitization Assay
This assay was performed to evaluate the effect of BPTF inhibitors on the sensitivity of cancer cells to the chemotherapeutic drug doxorubicin.
-
Cell Line : 4T1 murine breast cancer cells.
-
Procedure :
-
4T1 cells were seeded in 96-well plates and allowed to adhere.
-
Cells were treated with a range of concentrations of doxorubicin in the presence or absence of a fixed, non-toxic concentration of either this compound (e.g., 2.5 µM) or AU1 (e.g., 2.5 µM).
-
Control groups included cells treated with DMSO (vehicle), inhibitor alone, and doxorubicin alone.
-
After a defined incubation period (e.g., 72 hours), cell viability was assessed using a standard method such as the MTS or MTT assay.
-
-
Data Analysis : The absorbance, which correlates with the number of viable cells, was measured. The percentage of cell survival was calculated relative to the DMSO-treated control. The results demonstrate whether the addition of the BPTF inhibitor shifted the dose-response curve of doxorubicin, indicating sensitization.
Mandatory Visualization
Caption: BPTF signaling pathways and points of inhibition.
Caption: General experimental workflow for inhibitor comparison.
References
Bptf-IN-BZ1: A Potent and Selective Inhibitor of the BPTF Bromodomain with a Favorable Profile Against BET Family Members
For Immediate Release
In the landscape of epigenetic drug discovery, the development of highly selective inhibitors for non-BET (Bromodomain and Extra-Terminal) family members presents a significant challenge and a critical step towards understanding the distinct biological roles of these proteins. Bptf-IN-BZ1 has emerged as a potent and highly selective chemical probe for the BPTF (Bromodomain and PHD finger Transcription Factor) bromodomain, a component of the NURF (Nucleosome Remodeling Factor) chromatin remodeling complex.[1][2] This guide provides a comprehensive comparison of this compound's selectivity profile against the well-characterized BET family of bromodomain inhibitors, offering researchers valuable insights supported by experimental data.
Unprecedented Selectivity Against the BET Family
This compound demonstrates remarkable selectivity for the BPTF bromodomain over the BET family members (BRD2, BRD3, and BRD4), a crucial feature for a chemical probe designed to elucidate the specific functions of BPTF.[2] Experimental data reveals a dissociation constant (Kd) of 6.3 nM for this compound against BPTF.[3] In contrast, its affinity for the first bromodomain of BRD4 (BRD4(1)) is significantly lower, showcasing a selectivity of over 350-fold.[2][4] One study quantified this selectivity as being 400-fold over BRD4(1).[3] This high degree of selectivity is essential to decouple the cellular effects of BPTF inhibition from the well-documented and often potent phenotypes associated with BET bromodomain inhibition.[3]
Comparative Selectivity Profile
The following table summarizes the binding affinities of this compound and prominent pan-BET inhibitors against their primary targets and the BET family bromodomains. This direct comparison highlights the unique selectivity profile of this compound.
| Inhibitor | Target | Kd (nM) | BRD2 (IC50/Kd nM) | BRD3 (IC50/Kd nM) | BRD4(1) (IC50/Kd nM) | BRD4(2) (IC50/Kd nM) |
| This compound | BPTF | 6.3 | >2520 | >2520 | ~2520 | >2520 |
| (+)-JQ1 | BET family | - | 128 (Kd) | - | 77 (IC50) | 33 (IC50) |
| OTX015 | BET family | - | 92-112 (IC50) | 92-112 (IC50) | 92-112 (IC50) | 92-112 (IC50) |
| I-BET762 | BET family | - | 50.5-61.3 (Kd) | 50.5-61.3 (Kd) | 32.5-42.5 (IC50) | 32.5-42.5 (IC50) |
*Estimated based on the reported >350-fold selectivity over BRD4(1) with a Kd of 6.3 nM for BPTF. Specific Kd values for this compound against individual BET bromodomains are not yet publicly available.
Off-Target Profile of this compound
A broader understanding of an inhibitor's selectivity is gained by assessing its binding across the entire bromodomain family. BROMOscan, a competitive binding assay, was utilized to evaluate the selectivity of this compound against a panel of 32 bromodomains.[3] At a screening concentration of 140 nM (approximately 20-fold higher than its Kd for BPTF), this compound demonstrated notable selectivity.[3] However, some off-target binding was observed.
The following table summarizes the key off-targets identified for this compound.
| Off-Target Bromodomain | Family | Kd (nM) |
| BRD7 | IV | 0.76 |
| BRD9 | IV | 0.47 |
| PCAF | I | >6.3 |
| GCN5L2 | I | >6.3 |
| CECR2 | I | >6.3 |
It is noteworthy that while this compound exhibits high selectivity over the BET family (Class II), it shows some affinity for members of Class I and Class IV bromodomains.[3] Future optimization efforts may focus on improving selectivity against these off-targets.[3]
Experimental Methodologies
The determination of this compound's selectivity profile relies on robust and well-validated biophysical and biochemical assays.
BROMOscan®
This is a competitive binding assay that measures the ability of a test compound to displace a ligand tethered to a solid support from the bromodomain of interest. The amount of bromodomain bound to the solid support is quantified by qPCR. This high-throughput method allows for the screening of a compound against a large panel of bromodomains to assess its selectivity. The assay principle involves a DNA-tagged bromodomain, an immobilized ligand, and the test compound. If the test compound binds to the bromodomain, it prevents the bromodomain from binding to the immobilized ligand, leading to a reduction in the qPCR signal. Dissociation constants (Kd) are determined from full dose-response curves.[5][6]
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based proximity assay is used to measure the inhibition of protein-protein interactions.[2] In the context of bromodomain inhibitor screening, it is often used to measure the displacement of a biotinylated histone peptide from a His-tagged bromodomain. Donor and acceptor beads are brought into proximity when the bromodomain binds to the histone peptide. Upon laser excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a luminescent signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the signal. IC50 values are determined from dose-response curves.[2][7]
Protein-Observed Fluorine NMR (PrOF NMR) Spectroscopy
This technique is a powerful tool for fragment screening and characterizing ligand binding.[1][8] It involves the incorporation of fluorine-labeled amino acids, such as 5-fluorotryptophan, into the protein of interest. The 19F NMR signal is highly sensitive to the local chemical environment. When a ligand binds to the protein, it can cause a change in the chemical shift of the fluorine signal, which can be used to detect binding and determine the dissociation constant (Kd).[8][9] This method is particularly useful for detecting weak interactions and for simultaneous screening against multiple proteins.[10]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: BPTF's role in the NURF complex and its inhibition by this compound.
Caption: Selectivity of this compound for BPTF over the BET family.
Caption: A typical workflow for characterizing a bromodomain inhibitor.
Conclusion
This compound stands out as a highly potent and selective inhibitor of the BPTF bromodomain. Its minimal interaction with the BET family of bromodomains makes it an invaluable tool for researchers and drug development professionals seeking to dissect the specific biological functions of BPTF in health and disease. The comprehensive characterization of its selectivity profile, supported by robust experimental data, provides a clear rationale for its use as a specific chemical probe for the BPTF bromodomain. Further studies to enhance its selectivity against other non-BET off-targets will undoubtedly refine its utility and pave the way for the development of novel therapeutic agents targeting the NURF chromatin remodeling complex.
References
- 1. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein-Observed Fluorine NMR Is a Complementary Ligand Discovery Method to 1H CPMG Ligand-Observed NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual screening of BPTF and Brd4 using protein-observed fluorine NMR uncovers new bromodomain probe molecules - PMC [pmc.ncbi.nlm.nih.gov]
Confirming BPTF Target Engagement of Bptf-IN-BZ1 in Cells: A Comparative Guide
For researchers and drug development professionals investigating the role of the BPTF (Bromodomain and PHD finger Transcription Factor), a key component of the NURF chromatin remodeling complex, confirming that a small molecule inhibitor like Bptf-IN-BZ1 engages its intended target within a cellular context is a critical step. This guide provides a comparative overview of established methods to validate the intracellular target engagement of this compound, complete with experimental data and detailed protocols.
This compound is a potent and selective inhibitor of the BPTF bromodomain with a reported in vitro binding affinity (Kd) of 6.3 nM and over 350-fold selectivity against BET bromodomains.[1][2][3][4] While this biochemical potency is a strong indicator of its potential, verifying its action within the complex environment of a living cell is paramount. The following sections compare and contrast key methodologies for this purpose.
Comparison of Target Engagement Methodologies
Several orthogonal assays can be employed to confirm that this compound is binding to and modulating the function of BPTF in cells. The choice of method will depend on the specific research question, available resources, and desired throughput.
| Method | Principle | Endpoint Measured | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[5][6][7][8] | Increased amount of soluble BPTF at elevated temperatures in the presence of this compound. | Label-free, performed in intact cells, reflects direct target binding.[8] | Can be low-throughput with Western blot readout; requires a good antibody. |
| Chromatin Immunoprecipitation (ChIP)-qPCR/seq | BPTF is a chromatin-binding protein; inhibition by this compound should displace it from its target genes.[9][10] | Decreased enrichment of BPTF at the promoters of known target genes (e.g., MYC, "stemness" genes).[1][9] | Measures a direct functional consequence of target engagement in the nucleus. | Can be technically challenging and time-consuming; requires validated target gene loci. |
| Co-immunoprecipitation (Co-IP) | BPTF is part of the multi-subunit NURF complex. This compound may disrupt its interaction with other complex members. | Reduced association of BPTF with other NURF components (e.g., SMARCA1/SNF2L) upon inhibitor treatment. | Assesses the functional impact on protein-protein interactions. | Disruption of interaction is not guaranteed; requires high-quality antibodies for all proteins of interest.[11] |
| Photoaffinity Crosslinking | A photo-reactive probe mimicking the natural ligand of BPTF (acetylated histones) is used to covalently label the protein. This compound competes with the probe.[12][13][14] | Reduced labeling of BPTF by the photoaffinity probe in the presence of this compound.[12][13] | Provides direct evidence of binding to the acetyl-lysine pocket. | Requires synthesis of a specific probe; potential for off-target labeling. |
| Functional Cellular Assays | Treatment with this compound should phenocopy the effects of BPTF genetic knockdown.[1][3] | Increased sensitivity of cancer cells to chemotherapeutic agents like doxorubicin, an effect that is absent in BPTF knockdown cells.[1][3] | Provides evidence of on-target biological activity. | Indirect measure of target engagement; can be influenced by off-target effects. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA methodologies.[6]
1. Cell Treatment:
-
Plate cells (e.g., 4T1 breast cancer cells) and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle (e.g., DMSO) for a specified time (e.g., 1-4 hours).
2. Thermal Challenge:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
3. Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
4. Analysis:
-
Collect the supernatant and determine protein concentration.
-
Analyze equal amounts of protein from the soluble fraction by SDS-PAGE and Western blotting using a validated BPTF antibody.[11][15]
-
Quantify band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target stabilization.
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol is a generalized procedure based on common ChIP methodologies.[9][16][17]
1. Cross-linking and Lysis:
-
Treat cells with this compound or vehicle.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium (1% final concentration) and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Harvest cells, wash with cold PBS, and lyse the cells to isolate nuclei.
2. Chromatin Shearing:
-
Resuspend nuclei in a suitable buffer and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
3. Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the cleared lysate overnight at 4°C with an anti-BPTF antibody or a negative control IgG.[11]
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
4. Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the complexes from the beads.
5. Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
6. Analysis by qPCR:
-
Perform quantitative PCR using primers specific for the promoter regions of known BPTF target genes.
-
Calculate the enrichment of BPTF at these loci relative to input DNA and the IgG control. A significant reduction in enrichment in this compound-treated cells indicates target engagement.
Signaling Pathway and Logic
BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex. Its bromodomain recognizes acetylated histone tails (specifically H3K4me3 and H4K16ac), tethering the NURF complex to specific chromatin regions.[10][14] The NURF complex then uses the ATPase activity of its SMARCA1/SNF2L subunit to reposition nucleosomes, increasing DNA accessibility and promoting the transcription of target genes, many of which are involved in cell proliferation and stemness.[9][10] this compound acts by competitively binding to the BPTF bromodomain, preventing its interaction with acetylated histones and thereby displacing the NURF complex from chromatin. This leads to reduced chromatin accessibility and transcriptional repression of BPTF target genes.
By employing a combination of these methodologies, researchers can confidently confirm the on-target engagement of this compound in a cellular setting, providing a solid foundation for further investigation into the biological consequences of BPTF inhibition.
References
- 1. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BPTF Target Engagement by Acetylated H2A.Z Photoaffinity Probes | CoLab [colab.ws]
- 3. pubs.acs.org [pubs.acs.org]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Chromatin Remodeler BPTF Activates a Stemness Gene-Expression Program Essential for the Maintenance of Adult Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. scbt.com [scbt.com]
- 12. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 13. BPTF Target Engagement by Acetylated H2A.Z Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BPTF Target Engagement by Acetylated H2A.Z Photoaffinity Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Chromatin Remodeling Protein Bptf Promotes Posterior Neuroectodermal Fate by Enhancing Smad2-Activated wnt8a Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Brassinosteroid Target Genes by Chromatin Immunoprecipitation Followed by High-Throughput Sequencing (ChIP-seq) and RNA-Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of Brassinosteroid Target Genes by Chromatin Immunoprecipitation Followed by High-Throughput Sequencing (ChIP-seq) and RNA-Sequencing | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Battle for BPTF Inhibition: Bptf-IN-BZ1 vs. shRNA Knockdown
A Comparative Guide for Researchers in Oncology and Drug Development
In the quest to target the chromatin remodeling complex NURF (Nucleosome Remodeling Factor), two powerful tools have emerged for inhibiting its largest subunit, the Bromodomain PHD Finger Transcription Factor (BPTF): the small molecule inhibitor Bptf-IN-BZ1 and the genetic approach of short hairpin RNA (shRNA) knockdown. Both methodologies aim to disrupt BPTF function, which is increasingly implicated in the proliferation and survival of various cancer cells. This guide provides a comprehensive comparison of their phenotypic effects, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate tool for their specific research needs.
At a Glance: Key Differences
| Feature | This compound | shRNA Knockdown of BPTF |
| Mechanism of Action | Reversible inhibition of the BPTF bromodomain, preventing its interaction with acetylated histones. | Post-transcriptional gene silencing by inducing degradation of BPTF mRNA. |
| Mode of Delivery | Direct addition to cell culture media or systemic administration in vivo. | Transfection or viral transduction of cells with a vector encoding the shRNA. |
| Temporal Control | Rapid and reversible; effects are dependent on compound presence and concentration. | Stable and long-term reduction of BPTF protein levels. |
| Specificity | High selectivity for the BPTF bromodomain (Kd = 6.3 nM), with >350-fold selectivity over BET bromodomains.[1] | Can have off-target effects by unintentionally silencing other genes. |
| Applications | Acute and dose-dependent studies, validation of BPTF as a therapeutic target. | Long-term functional studies, generation of stable cell lines with reduced BPTF expression. |
Phenotypic Comparison: A Data-Driven Analysis
The following tables summarize the quantitative effects of this compound and shRNA-mediated knockdown of BPTF on key cancer-related phenotypes. It is important to note that while some data allows for a direct comparison within the same study, other data points are collated from different studies and should be interpreted with consideration for potential variations in experimental systems.
Table 1: Effects on Cell Viability and Chemosensitization
| Cell Line | Treatment | Assay | Result | Reference |
| 4T1 (Murine Breast Cancer) | This compound (2.5 µM) + Doxorubicin (50 nM) | Cell Viability (Fraction Survival) | ~40% survival | [1] |
| 4T1 (Murine Breast Cancer) | BPTF shRNA + Doxorubicin (50 nM) | Cell Viability (Fraction Survival) | ~40% survival | [1] |
| MDA-MB-231 (Human Breast Cancer) | BPTF shRNA | Colony Formation | Significant suppression of colony formation ability. | [2] |
| A549 (Human Lung Cancer) | BPTF shRNA | Cell Viability (MTT Assay) | Inhibition of cell viability. | [3] |
| NCI-H460 (Human Lung Cancer) | BPTF shRNA | Cell Viability (MTT Assay) | Inhibition of cell viability. | [3] |
Note: The direct comparison in 4T1 cells shows that this compound can phenocopy the chemosensitization effect of BPTF shRNA knockdown.[1]
Table 2: Effects on Apoptosis
| Cell Line | Treatment | Assay | Result | Reference |
| MDA-MB-231 (Human Breast Cancer) | BPTF shRNA | Apoptosis Assay (Annexin V/7-AAD) | Significant induction in apoptosis. | [2] |
| A549 (Human Lung Cancer) | BPTF siRNA | Apoptosis Assay (Annexin V-PI) | ~15-20% increase in apoptotic cells. | [3] |
| NCI-H460 (Human Lung Cancer) | BPTF siRNA | Apoptosis Assay (Annexin V-PI) | ~15-20% increase in apoptotic cells. | [3] |
Note: While direct comparative data for this compound on apoptosis is not available in the reviewed literature, shRNA/siRNA-mediated knockdown of BPTF consistently induces apoptosis in various cancer cell lines.
Table 3: Effects on Signaling Pathways
| Cell Line | Treatment | Pathway | Key Proteins Analyzed | Result | Reference |
| MDA-MB-231 (Human Breast Cancer) | BPTF shRNA | PI3K/AKT | pAKT (Ser473), pGSK-β (Ser9), CCND1 | Decreased expression. | [2] |
| A549 (Human Lung Cancer) | BPTF siRNA | PI3K/AKT | phospho-p85, p110γ, phospho-PDK1, phospho-Akt, phospho-GSK-3β | Decreased levels. | [3] |
| NCI-H460 (Human Lung Cancer) | BPTF siRNA | PI3K/AKT | phospho-p85, p110γ, phospho-PDK1, phospho-Akt, phospho-GSK-3β | Decreased levels. | [3] |
| A549 (Human Lung Cancer) | BPTF siRNA | MAPK | phospho-c-Raf, phospho-MEK1/2, phospho-Erk1/2, phospho-p90RSK | Decreased levels. | [3] |
| NCI-H460 (Human Lung Cancer) | BPTF siRNA | MAPK | phospho-c-Raf, phospho-MEK1/2, phospho-Erk1/2, phospho-p90RSK | Decreased levels. | [3] |
| T-cell lymphoma cells | BPTF shRNA | MAPK | - | Inhibition of MAPK pathway activation. | [4] |
Note: Inhibition of BPTF, primarily through genetic knockdown, consistently leads to the downregulation of pro-survival signaling pathways like PI3K/AKT and MAPK in cancer cells. The effect of this compound on these pathways is inferred from its mechanism of action but requires further direct experimental validation and quantification.
Table 4: In Vivo Antitumor Efficacy
| Cancer Model | Treatment | Metric | Result | Reference |
| T-cell lymphoma xenograft | BPTF shRNA | Tumor Volume | 73.35% reduction compared to control. | [4] |
| T-cell lymphoma xenograft | BPTF shRNA | Tumor Weight | 65.81% reduction compared to control. | [4] |
| MDA-MB-231 xenograft | BPTF shRNA | Tumor Growth | 57% suppression of in vivo tumor growth. | [2] |
Note: shRNA-mediated knockdown of BPTF has demonstrated significant antitumor activity in vivo. In vivo efficacy studies for this compound are a logical next step to validate its therapeutic potential.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the BPTF signaling pathways, the experimental workflow for comparing this compound and shRNA, and the logical relationship between these two methodologies.
Caption: BPTF is implicated in the PI3K/AKT and MAPK signaling pathways.
Caption: Workflow for comparing this compound and shRNA knockdown of BPTF.
Caption: this compound and shRNA target BPTF at different molecular levels.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies. For detailed, step-by-step protocols, it is recommended to consult the original publications.
shRNA-Mediated Knockdown of BPTF
-
shRNA Vector Preparation: Lentiviral or retroviral vectors containing shRNA sequences targeting BPTF and a non-targeting control are prepared.
-
Cell Transduction: Cancer cells are transduced with the viral particles.
-
Selection of Stable Clones: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin) to generate stable cell lines with constitutive BPTF knockdown.
-
Verification of Knockdown: The efficiency of BPTF knockdown is confirmed at both the mRNA (RT-qPCR) and protein (Western blot) levels.
This compound Treatment In Vitro
-
Cell Seeding: Cancer cells are seeded in appropriate culture plates or flasks.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to the desired final concentrations in cell culture medium.
-
Treatment: The medium on the cells is replaced with the medium containing this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for the desired duration before being subjected to downstream phenotypic assays.
Cell Viability Assay (MTT)
-
Cell Treatment: Cells are treated with this compound or have BPTF knocked down by shRNA in 96-well plates. For combination studies, a chemotherapeutic agent like doxorubicin is added.
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treated and control cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., AKT, ERK).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Cancer cells (e.g., MDA-MB-231 or A549) with stable BPTF knockdown or control cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment (for inhibitor studies): For studies involving this compound, the compound would be administered to the mice through an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).
Conclusion
Both this compound and shRNA-mediated knockdown are valuable tools for interrogating the function of BPTF in cancer. This compound offers the advantages of temporal control and dose-dependent inhibition, making it well-suited for validating the acute effects of BPTF inhibition and for preclinical studies. Its ability to phenocopy the effects of genetic knockdown, as seen in the doxorubicin sensitization experiments, underscores its on-target activity.
shRNA-mediated knockdown, on the other hand, provides a robust method for long-term suppression of BPTF, enabling the study of chronic effects and the generation of stable cell lines for in-depth mechanistic investigations and in vivo studies.
The choice between these two powerful techniques will ultimately depend on the specific research question being addressed. For researchers aiming to explore the therapeutic potential of BPTF inhibition, this compound represents a promising lead compound. For those seeking to elucidate the fundamental biological roles of BPTF, shRNA remains an indispensable tool. The complementary nature of these approaches suggests that their combined use can provide a more comprehensive understanding of BPTF's role in cancer and accelerate the development of novel therapeutic strategies.
References
- 1. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BPTF activates the MAPK pathway through coexpression with Raf1 to promote proliferation of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Bptf-IN-BZ1 and Other Epigenetic Drugs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, inhibitors targeting chromatin remodeling factors have emerged as a promising therapeutic avenue for various cancers. This guide provides a comparative analysis of the cytotoxic effects of Bptf-IN-BZ1, a potent and selective inhibitor of the Bromodomain and PHD Finger Transcription Factor (BPTF), against other classes of epigenetic drugs, namely BET bromodomain inhibitors (BETis) and histone deacetylase inhibitors (HDACis). This comparison is based on available preclinical data and aims to provide a resource for researchers to evaluate the potential of these compounds in cancer therapy.
Introduction to Epigenetic Drug Classes
Epigenetic modifications, such as histone acetylation and chromatin remodeling, play a crucial role in regulating gene expression. Dysregulation of these processes is a hallmark of cancer, making the proteins that mediate these modifications attractive drug targets.
-
BPTF Inhibitors: this compound is a highly potent and selective small molecule inhibitor of the BPTF bromodomain.[1] BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, which utilizes the energy from ATP hydrolysis to modulate chromatin structure and gene expression.[1] By inhibiting the BPTF bromodomain, this compound disrupts the recruitment of the NURF complex to chromatin, leading to altered gene expression and, in many cases, sensitization of cancer cells to chemotherapeutic agents.[1]
-
BET Inhibitors: Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters. BET inhibitors, such as the well-characterized compound JQ1, competitively bind to the bromodomains of BET proteins, displacing them from chromatin and leading to the downregulation of key oncogenes like MYC.
-
HDAC Inhibitors: Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. HDAC inhibitors, such as Vorinostat and Panobinostat, block the activity of these enzymes, resulting in histone hyperacetylation, chromatin relaxation, and the re-expression of tumor suppressor genes.
Comparative Cytotoxicity
Direct comparative studies evaluating the standalone cytotoxic effects of this compound alongside BET and HDAC inhibitors across a broad panel of cancer cell lines are limited in the current scientific literature. The primary focus of research on this compound has been its ability to sensitize cancer cells to existing chemotherapies rather than its intrinsic cytotoxic activity.[1]
However, by compiling available data from various studies, we can provide an overview of the cytotoxic potential of each drug class. It is crucial to note that IC50 values can vary significantly between different cell lines and experimental conditions.
This compound
Current data suggests that this compound on its own exhibits modest cytotoxic effects in some cancer cell lines. Its primary strength appears to be in combination therapies. For instance, in 4T1 mouse breast cancer cells, this compound showed some toxicity at a concentration of 8 μM.[1] Its predecessor, AU1, also a BPTF inhibitor, demonstrated toxicity at higher concentrations.[1] The main therapeutic potential of BPTF inhibition observed so far lies in its ability to enhance the efficacy of other cytotoxic agents like doxorubicin.[1]
Table 1: Available Cytotoxicity Data for BPTF Inhibitors
| Compound | Cell Line | Assay | IC50 / % Survival | Citation |
| This compound | 4T1 (mouse breast cancer) | Not specified | 56% and 89% survival at 8 μM | [1] |
| AU1 | 4T1 (mouse breast cancer) | Not specified | Toxicity at higher concentrations | [1] |
BET Inhibitors
BET inhibitors, particularly JQ1, have demonstrated potent single-agent cytotoxic activity across a wide range of cancer cell lines, especially those driven by MYC overexpression.
Table 2: Representative Cytotoxic IC50 Values for JQ1
| Cell Line | Cancer Type | IC50 (μM) |
| Hematological Malignancies | ||
| MOLM13 | Acute Myeloid Leukemia | ~0.05 |
| MV4;11 | Acute Myeloid Leukemia | ~0.03 |
| Solid Tumors | ||
| NCI-H460 | Non-Small Cell Lung Cancer | >10 |
| A549 | Non-Small Cell Lung Cancer | >10 |
| PC-3 | Prostate Cancer | >10 |
| LNCaP | Prostate Cancer | ~5 |
| 22Rv1 | Prostate Cancer | ~2.5 |
Note: The IC50 values are approximate and collated from various sources for illustrative purposes. Direct comparison requires head-to-head studies.
HDAC Inhibitors
HDAC inhibitors are known to induce cell cycle arrest, differentiation, and apoptosis in a variety of tumor cells, leading to their cytotoxic effects.
Table 3: Representative Cytotoxic IC50 Values for HDAC Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (μM) |
| Vorinostat | |||
| A549 | Non-Small Cell Lung Cancer | ~2.5 | |
| HCT116 | Colon Cancer | ~1.5 | |
| PC3 | Prostate Cancer | ~3.0 | |
| Panobinostat | |||
| HCT116 | Colon Cancer | ~0.02 | |
| A549 | Non-Small Cell Lung Cancer | ~0.05 | |
| PC3 | Prostate Cancer | ~0.03 |
Note: The IC50 values are approximate and collated from various sources for illustrative purposes. Direct comparison requires head-to-head studies.
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of action of these three classes of epigenetic drugs underlie their different cytotoxic profiles.
This compound Signaling Pathway
This compound targets the BPTF subunit of the NURF complex. This inhibition is thought to disrupt the ability of NURF to remodel chromatin at specific gene loci, including those regulated by the transcription factor MYC.[1] This can lead to cell cycle arrest and apoptosis, and notably, can overcome resistance to certain chemotherapies.[1]
Caption: this compound inhibits the BPTF subunit of the NURF complex, leading to altered gene expression and downstream cytotoxic effects.
BET Inhibitor Signaling Pathway
BET inhibitors competitively bind to the bromodomains of BET proteins, displacing them from acetylated histones. This primarily leads to the transcriptional repression of key oncogenes, most notably MYC, which in turn triggers cell cycle arrest and apoptosis.
Caption: BET inhibitors block the interaction of BET proteins with acetylated histones, downregulating MYC and inducing apoptosis.
HDAC Inhibitor Signaling Pathway
HDAC inhibitors block the enzymatic activity of HDACs, leading to the accumulation of acetyl groups on histones and other proteins. This results in a more open chromatin structure, facilitating the transcription of tumor suppressor genes and proteins involved in cell cycle arrest and apoptosis.
Caption: HDAC inhibitors promote histone hyperacetylation, leading to the expression of tumor suppressor genes and subsequent cell death.
Experimental Protocols
Standardized protocols are essential for the accurate assessment and comparison of cytotoxic effects. Below are outlines for commonly used cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of the test compound (e.g., this compound, JQ1, Vorinostat) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for a typical MTT cell viability assay.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, which is an indicator of metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate and allow them to adhere.
-
Drug Treatment: Treat cells with a range of drug concentrations and a vehicle control. Incubate for the desired period.
-
Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Determine the percentage of cell viability relative to the control and calculate the IC50 value.
Caption: Workflow for the CellTiter-Glo® luminescent cell viability assay.
Conclusion
This compound represents a novel and highly selective tool to probe the function of the BPTF bromodomain in cancer. While its standalone cytotoxic effects appear to be less pronounced than those of some established BET and HDAC inhibitors, its ability to sensitize cancer cells to conventional chemotherapy highlights a distinct and promising therapeutic strategy.[1]
In contrast, BET and HDAC inhibitors have demonstrated broad single-agent cytotoxicity in various cancer models, which has led to their advancement into clinical trials. The choice of which epigenetic drug to pursue for a particular cancer type will likely depend on the specific genetic and epigenetic vulnerabilities of the tumor. For example, cancers with a strong dependence on MYC may be particularly susceptible to BET inhibitors.
Further research, including direct head-to-head comparative studies, is necessary to fully elucidate the relative cytotoxic potential of this compound and to identify the cancer contexts in which it may offer the most significant therapeutic benefit, either as a single agent or in combination therapies. The development of more potent and specific inhibitors for a wider range of epigenetic targets will continue to enrich the arsenal of anti-cancer therapies.
References
Validating BPTF Inhibitor-Induced Gene Expression with qPCR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Bromodomain and PHD Finger-containing Transcription Factor (BPTF) has emerged as a significant target in oncology due to its role in chromatin remodeling and transcriptional regulation. As the core subunit of the Nucleosome Remodeling Factor (NURF) complex, BPTF is crucial for processes including embryonic development and stem cell pluripotency.[1][2] Its overexpression is linked to various cancers, where it influences MAPK signaling and the expression of oncogenes like c-MYC.[3][4][5]
This guide provides a comparative overview of the validation of gene expression changes induced by the potent BPTF bromodomain inhibitor, Bptf-IN-BZ1, and other relevant small molecules. We present quantitative data on their effects on target gene expression, detailed experimental protocols for qPCR validation, and diagrams illustrating the underlying signaling pathways and experimental workflows.
Comparative Analysis of BPTF Inhibitors on Gene Expression
The development of small molecule inhibitors targeting the BPTF bromodomain offers a promising therapeutic strategy. This compound is a notable inhibitor with high potency (Kd = 6.3 nM) and over 350-fold selectivity against BET bromodomains.[3] The primary downstream target gene commonly assessed following BPTF inhibition is c-MYC.[1][4][5] Below is a summary of reported gene expression changes validated by qPCR or related methods upon treatment with various BPTF inhibitors.
| Inhibitor | Cell Line | Target Gene | Method | Observed Effect | Reference |
| This compound | 4T1 (Breast Cancer) | Multiple BPTF targets | Not specified | Sensitizes cells to doxorubicin, similar to BPTF shRNA knockdown. | [3] |
| AU1 (rac-1) | Breast Epithelial Cells | c-MYC regulated genes | Not specified | Decreased expression of c-MYC regulated genes. | [1] |
| Cpd8 | A549 (Lung Cancer) | c-MYC | Not specified | Downregulated c-MYC expression. | [4] |
| BPTF shRNA | HFF MYC-ER | Multiple c-MYC targets | RT-qPCR | Significant impairment of c-MYC target gene induction. | [5] |
Note: The data is compiled from different studies and direct quantitative comparison of fold-change from a single study is not available. The effectiveness of inhibitors can be cell-line dependent.
Signaling Pathway and Mechanism of Inhibition
BPTF, as the largest component of the NURF complex, plays a critical role in making genomic sequences accessible for transcription.[6] It utilizes its PHD finger and bromodomain to bind to trimethylated histone H3 (H3K4me3) and acetylated histone H4 (H4K16ac), respectively.[1][2] This binding anchors the NURF complex to chromatin, which then uses ATP to remodel nucleosomes. This action facilitates the transcription of target genes, including the proto-oncogene c-MYC. This compound acts by competitively binding to the BPTF bromodomain, preventing its engagement with acetylated histones and thereby inhibiting downstream gene activation.
Experimental Protocols
Validating gene expression changes observed in high-throughput screenings like RNA-seq with quantitative real-time PCR (qPCR) is a critical step to confirm findings.[7]
Protocol: qPCR Validation of this compound-Induced Gene Expression Changes
-
Cell Culture and Treatment:
-
Culture the selected cancer cell line (e.g., A549, MCF-7) under standard conditions.
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
Treat cells with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours). Include at least three biological replicates for each condition.
-
-
RNA Extraction:
-
Harvest the cells and isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer's protocol.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is considered pure.
-
Verify RNA integrity by running a sample on a denaturing agarose gel or using a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
-
-
Primer Design and Validation:
-
Design primers for the target gene (c-MYC) and at least two stable housekeeping genes (e.g., GAPDH, ACTB, TBP) for normalization. Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The amplification efficiency should be between 90-110%.[8]
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR cycler. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Cq) for each sample.
-
Normalize the Cq value of the target gene to the geometric mean of the housekeeping genes (ΔCq).
-
Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCq method.
-
Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the observed changes.
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for validating inhibitor-induced changes in gene expression using qPCR.
References
- 1. Selectivity, ligand deconstruction, and cellular activity analysis of a BPTF bromodomain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chromatin Remodeler BPTF Activates a Stemness Gene-Expression Program Essential for the Maintenance of Adult Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of selective BPTF bromodomain inhibitors by screening and structure-based optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BPTF is required for c-MYC transcriptional activity and in vivo tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biostate.ai [biostate.ai]
- 8. promegaconnections.com [promegaconnections.com]
Assessing the In Vivo Specificity of BPTF Bromodomain Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Bromodomain PHD Finger Transcription Factor (BPTF) has emerged as a compelling therapeutic target in various diseases, particularly cancer. As a core subunit of the Nucleosome Remodeling Factor (NURF) complex, BPTF plays a crucial role in chromatin remodeling and gene regulation. The development of small molecule inhibitors targeting the BPTF bromodomain offers a promising avenue for therapeutic intervention. However, ensuring the in vivo specificity of these inhibitors is paramount to minimize off-target effects and maximize therapeutic efficacy. This guide provides a comparative overview of available BPTF bromodomain inhibitors and detailed experimental protocols to assess their in vivo specificity, with a focus on Bptf-IN-BZ1 and the more recent, in vivo-validated inhibitor, BI-7190.
Comparison of BPTF Bromodomain Inhibitors
While several BPTF inhibitors have been developed, their suitability for in vivo studies varies significantly. This section compares key inhibitors based on their reported biochemical potency, cellular activity, and importantly, their properties relevant to in vivo applications.
| Inhibitor | In Vitro Potency (Kd/IC50) | Cellular Activity | In Vivo Suitability & Specificity Data | Key Characteristics |
| This compound | Kd = 6.3 nM[1] | Sensitizes 4T1 breast cancer cells to doxorubicin in a BPTF-dependent manner[1] | No published in vivo pharmacokinetic or specificity data. | High in vitro potency and selectivity over BET bromodomains (>350-fold)[1]. Lacks in vivo data, limiting its current utility as an in vivo tool. |
| BI-7190 | KD = 3.5 nM[2] | EC50 = 58 nM (nanoBRET)[2] | Good oral bioavailability (145%) in mice; moderate to high plasma clearance[2]. A suitable chemical probe for in vivo studies. A negative control (BI-4827) is available[2]. | High potency and selectivity. Excellent pharmacokinetic properties for in vivo experiments[2]. Represents a superior tool for in vivo specificity assessment. |
| AU1 (rac-1) | Kd = 2.8 µM | Sensitizes triple-negative breast cancer cells to chemotherapy[3]. | Used in vivo in mouse models[1]. However, shows off-target activity by inhibiting the P-glycoprotein (P-gp) efflux pump[3]. | Moderate potency. Its off-target activity on P-gp complicates the interpretation of in vivo results, making it a less specific probe for BPTF function. |
| NVS-BPTF-1 | KD = 71 nM[4] | IC50 = 16 nM (nanoBRET)[4] | Poor ADME (absorption, distribution, metabolism, and excretion) properties hinder in vivo experiments[4][5]. | Potent and selective in vitro and in cells. Unfavorable pharmacokinetics make it unsuitable for in vivo studies[4][5]. |
| Bromosporine | Broad spectrum bromodomain inhibitor. | Shows antiproliferative activity in leukemic cell lines[6]. | Not specific for BPTF. | A promiscuous inhibitor, useful for studying general effects of bromodomain inhibition but not for assessing BPTF-specific functions. |
Experimental Protocols for Assessing In Vivo Specificity
To rigorously assess the in vivo specificity of a BPTF inhibitor like BI-7190, a multi-pronged approach employing target engagement, genome-wide binding, and transcriptomic analysis is recommended.
In Vivo Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct binding of an inhibitor to its target protein in a physiological context. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Workflow:
Caption: Workflow for in vivo Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Animal Dosing: Treat mice with the BPTF inhibitor (e.g., BI-7190) at a range of doses and time points. A vehicle-treated group and a group treated with a negative control compound (e.g., BI-4827) are essential.
-
Tissue Harvest and Preparation: At the designated time points, euthanize the mice and harvest the tissues of interest (e.g., tumors, spleen, liver). Prepare single-cell suspensions or tissue homogenates on ice.
-
Heat Treatment: Aliquot the cell suspension or homogenate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or detergents. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble BPTF in each sample using Western blotting with a specific BPTF antibody or by mass spectrometry-based proteomics.
-
Data Analysis: Plot the percentage of soluble BPTF as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated group compared to the vehicle group indicates target engagement.
Genome-Wide Target Occupancy: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a protein of interest. In the context of a BPTF inhibitor, this technique can reveal whether the inhibitor displaces BPTF from its target genes.
Experimental Workflow:
Caption: Workflow for in vivo Chromatin Immunoprecipitation sequencing (ChIP-seq).
Methodology:
-
Animal Treatment and Tissue Collection: Treat mice with the BPTF inhibitor or vehicle as described for CETSA. Harvest tissues and immediately crosslink protein-DNA complexes using formaldehyde.
-
Chromatin Preparation: Isolate nuclei and shear the chromatin to fragments of 200-500 base pairs using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BPTF to pull down BPTF-bound DNA fragments.
-
DNA Purification: Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Sequencing and Analysis: Prepare a DNA library and perform high-throughput sequencing. Analyze the sequencing data to identify genomic regions enriched for BPTF binding. Compare the BPTF binding profiles between inhibitor-treated and vehicle-treated groups to identify genes where BPTF occupancy is reduced by the inhibitor.
Downstream Transcriptional Effects: RNA-sequencing (RNA-seq)
RNA-seq provides a comprehensive snapshot of the transcriptome, allowing for the assessment of the functional consequences of BPTF inhibition on gene expression.
Experimental Workflow:
Caption: Workflow for in vivo RNA-sequencing (RNA-seq).
Methodology:
-
Animal Treatment and RNA Isolation: Treat mice with the BPTF inhibitor or vehicle. Harvest tissues at desired time points and immediately isolate high-quality total RNA.
-
Library Preparation and Sequencing: Prepare RNA-seq libraries from the isolated RNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and quantify gene expression levels. Perform differential gene expression analysis between the inhibitor-treated and vehicle-treated groups.
-
Pathway Analysis: Use the list of differentially expressed genes for pathway and gene ontology analysis to understand the biological processes affected by BPTF inhibition. The results should be correlated with the ChIP-seq data to link changes in gene expression to direct BPTF target genes.
BPTF Signaling and Mechanism of Action
BPTF, as the largest subunit of the NURF complex, is crucial for regulating the accessibility of DNA to the transcriptional machinery. Its bromodomain specifically recognizes acetylated lysine residues on histone tails, thereby recruiting the NURF complex to specific genomic loci.
References
- 1. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opnme.com [opnme.com]
- 3. mdpi.com [mdpi.com]
- 4. NVS-BPTF-1 | Structural Genomics Consortium [thesgc.org]
- 5. Opportunity Knocks for Uncovering New Function of an Understudied Nucleosome Remodeling Complex Member, the Bromodomain PHD Finger Transcription Factor, BPTF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ej-med.org [ej-med.org]
Bptf-IN-BZ1 vs. Pan-Bromodomain Inhibitors: A Comparative Analysis for Researchers
In the landscape of epigenetic drug discovery, the selective inhibition of bromodomains presents a promising therapeutic strategy for a range of diseases, including cancer. This guide provides a detailed comparative analysis of Bptf-IN-BZ1, a potent and selective inhibitor of the BPTF bromodomain, against a backdrop of widely studied pan-bromodomain inhibitors, offering researchers and drug development professionals a comprehensive overview of their respective performance profiles, supported by experimental data and detailed methodologies.
At a Glance: this compound vs. Pan-Bromodomain Inhibitors
This compound has emerged as a highly potent and selective chemical probe for the BPTF (Bromodomain and PHD finger Transcription Factor), a core subunit of the NURF (Nucleosome Remodeling Factor) chromatin-remodeling complex. Unlike pan-bromodomain inhibitors, which target a broad range of bromodomains, including the well-studied BET (Bromodomain and Extra-Terminal domain) family, this compound exhibits remarkable specificity, offering a more targeted approach to dissecting the biological functions of BPTF.
| Inhibitor | Target(s) | Dissociation Constant (Kd) / IC50 | Key Features |
| This compound | BPTF Bromodomain | Kd: 6.3 nM for BPTF[1] | Highly potent and selective for BPTF with >350-fold selectivity over BET bromodomains.[1] |
| (+)-JQ1 | Pan-BET (BRD2, BRD3, BRD4, BRDT) | IC50: ~50-100 nM for BRD4(1) | Widely used tool compound for studying BET family functions. Short half-life limits its clinical use. |
| OTX-015 (Birabresib) | Pan-BET (BRD2, BRD3, BRD4) | IC50: 92-112 nM | Orally bioavailable pan-BET inhibitor that has been evaluated in clinical trials. |
In-Depth Performance Comparison
Selectivity Profile
The key differentiator between this compound and pan-bromodomain inhibitors lies in their selectivity. This compound was developed to specifically target the BPTF bromodomain, and extensive screening has confirmed its high selectivity. A BROMOscan® screen of this compound against a panel of 32 bromodomains at a concentration of 140 nM (approximately 20-fold above its Kd for BPTF) showed significant inhibition primarily against BPTF and a few other non-BET bromodomains, with minimal activity against the BET family.[1]
In contrast, pan-BET inhibitors like JQ1 and OTX-015 are designed to bind to the bromodomains of all BET family members (BRD2, BRD3, BRD4, and BRDT). While effective in targeting BET-driven pathologies, this broad activity can lead to off-target effects and toxicities, which has been a challenge in their clinical development.
The following table summarizes the selectivity profile of this compound against a selection of bromodomains compared to the pan-BET inhibitor JQ1, based on available data.
| Bromodomain | This compound (% Inhibition at 140 nM)[1] | (+)-JQ1 (IC50, nM) |
| BPTF | 100 | >10,000 |
| BRD2(1) | <10 | 17.7 |
| BRD3(1) | <10 | 59.5 |
| BRD4(1) | <30 | 76.9 |
| BRD4(2) | <30 | 32.6 |
| CREBBP | Not Reported | 12942 |
Note: Data for JQ1 is from various sources and may not be directly comparable due to different assay conditions.
Potency and Cellular Activity
This compound demonstrates high potency with a dissociation constant (Kd) of 6.3 nM for the BPTF bromodomain.[1] In cellular assays, this compound has been shown to sensitize breast cancer cells to doxorubicin, suggesting its potential in overcoming chemoresistance.[1]
Pan-BET inhibitors like JQ1 and OTX-015 also exhibit potent cellular activity in the nanomolar range across various cancer cell lines. Their primary mechanism of action involves the displacement of BET proteins from chromatin, leading to the downregulation of key oncogenes like c-MYC.
Signaling Pathways
The distinct target profiles of this compound and pan-bromodomain inhibitors result in the modulation of different signaling pathways.
BPTF and the c-MYC Pathway
BPTF is a critical co-factor for the oncogenic transcription factor c-MYC.[2][3][4] BPTF, as part of the NURF complex, is recruited to c-MYC target gene promoters, where it facilitates chromatin remodeling, allowing for transcriptional activation.[2] Inhibition of the BPTF bromodomain is therefore expected to disrupt this interaction and suppress c-MYC-driven gene expression.
Caption: BPTF's role in c-MYC mediated transcription and its inhibition by this compound.
Pan-BET Inhibitors and MAPK/NF-κB Pathways
Pan-BET inhibitors have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5][6] BET proteins can regulate the expression of key components of these pathways. For instance, JQ1 has been observed to decrease the phosphorylation of p38 and JNK, but not ERK, in the MAPK pathway.[5] In the NF-κB pathway, BET inhibitors can suppress the activation of IKK, a critical upstream kinase.[5]
References
- 1. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-MYC partners with BPTF in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BPTF is required for c-MYC transcriptional activity and in vivo tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The suppression of bromodomain and extra‐terminal domain inhibits vascular inflammation by blocking NF‐κB and MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MAPK pathway regulates intrinsic resistance to BET inhibitors in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bptf-IN-BZ1: A Step-by-Step Guide for Laboratory Professionals
Researchers and drug development professionals handling Bptf-IN-BZ1 are advised to follow stringent disposal procedures to ensure laboratory safety and environmental compliance. As a potent inhibitor of the Bromodomain PHD Finger Transcription Factor (BPTF), this compound necessitates careful management as chemical waste.[1][2][3][4] Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS). Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, particularly in its powder form, should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
II. Step-by-Step Disposal Procedure
The proper disposal of this compound and its associated waste involves a systematic approach of segregation, collection, and labeling.
1. Unused or Expired this compound (Solid Powder):
-
Do not dispose of solid this compound down the drain or in regular trash.
-
The original container with the unused or expired compound should be securely sealed.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Store this container in a designated satellite accumulation area for hazardous chemical waste, ensuring it is segregated from incompatible materials.[5][6]
2. This compound Solutions (in DMSO):
-
This compound is soluble in DMSO.[1][2] This solution must be treated as hazardous waste.
-
Collect the DMSO solution in a dedicated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred to minimize the risk of breakage.[7]
-
Label the container as "Hazardous Waste: this compound in DMSO".
-
Since this compound is a non-halogenated compound, this waste stream should be segregated from halogenated solvent waste.[6]
-
Keep the waste container tightly sealed when not in use and store it in the satellite accumulation area.[5][6][8]
3. Contaminated Labware and Materials:
-
Empty Original Containers: Empty containers that held this compound must be triple-rinsed.[6][7]
-
The first rinse should be with a small amount of DMSO to dissolve any remaining compound. Collect this rinsate as hazardous waste and add it to your this compound in DMSO waste stream.[7]
-
Subsequent rinses can be with an appropriate solvent like ethanol, followed by water. These rinses may be permissible for drain disposal depending on institutional guidelines, but it is best practice to collect them as hazardous waste as well.
-
After rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, or as directed by your institution.[8]
-
-
Consumables: All disposable items such as pipette tips, gloves, and weighing paper that have come into contact with this compound should be collected in a designated, clearly labeled hazardous waste bag or container for solid chemical waste.
4. Final Disposal:
-
Arrange for the collection of all this compound waste by your institution's Environmental Health and Safety (EH&S) or equivalent hazardous waste management service.[5][8][9]
III. Quantitative Data and Storage
Proper storage is critical to maintaining the stability of this compound and ensuring safety. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Storage Temperature | -20°C | [1][2][10] |
| Solubility in DMSO | 56 mg/mL (200.9 mM) | [1][2] |
| Solubility in Water | Insoluble | [1][2] |
| Solubility in Ethanol | Insoluble | [1][2] |
Experimental Protocols and Workflows
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste streams.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. labproservices.com [labproservices.com]
- 4. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Page loading... [guidechem.com]
Essential Safety and Logistical Information for Handling Bptf-IN-BZ1
Disclaimer: No official Safety Data Sheet (SDS) for Bptf-IN-BZ1 was found in the public domain. The following guidance is based on general laboratory safety protocols for handling potent, non-volatile, small-molecule inhibitors and should be supplemented by a thorough risk assessment by qualified personnel before commencing any work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Given the potent nature of this compound, a stringent PPE protocol is mandatory to prevent dermal contact, inhalation, and ingestion. The open handling of the powdered form is strongly discouraged.[1]
Minimum PPE Requirements:
-
Gloves: Double gloving with nitrile gloves is required. The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound. Change gloves regularly, at least every hour, or immediately if torn or contaminated.[2]
-
Eye Protection: Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashes, such as preparing stock solutions, chemical splash goggles and a face shield are necessary.[3]
-
Lab Coat: A disposable, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting cuffs is required.[2]
-
Respiratory Protection: When handling the solid compound outside of a certified containment system (e.g., weighing), a NIOSH-approved N95 or higher-level respirator is required to prevent inhalation of fine particles.
Engineering Controls
To minimize exposure, all handling of this compound, especially in its powdered form, must be conducted within certified engineering controls.
-
Weighing and Aliquoting Powder: Must be performed in a containment system such as a glove box or a powder containment hood to prevent aerosolization.[4]
-
Solution Preparation and Handling: All work with this compound solutions should be conducted in a chemical fume hood.
Storage and Handling
Proper storage is crucial to maintain the stability and potency of this compound.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Solid | -20°C | Up to 36 months | Keep desiccated. |
| Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid multiple freeze-thaw cycles. |
| Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid multiple freeze-thaw cycles. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area. Post warning signs to prevent entry.
-
Don Appropriate PPE: Before re-entering the area, don the full PPE as described in Section 1, including respiratory protection if the spill involves powder.
-
Contain the Spill:
-
Absorb and Collect:
-
For Solid Spills: Carefully wet the absorbent pads covering the spill with a 70% ethanol solution to dampen the powder. Using forceps, place the wetted pads and any remaining solid material into a designated hazardous waste container.
-
For Liquid Spills: Apply absorbent material over the contained liquid and allow it to be fully absorbed.[7] Scoop the absorbed material into a designated hazardous waste container.
-
-
Decontaminate the Area:
-
Wipe the spill area with a detergent solution, followed by a 70% ethanol solution.
-
All cleaning materials (wipes, pads, etc.) must be disposed of as hazardous waste.
-
-
Dispose of Waste: Seal the hazardous waste container, label it clearly, and arrange for disposal through your institution's environmental health and safety office.
-
Report the Incident: Report the spill to your laboratory supervisor and institutional safety officer.
Caption: Workflow for handling a this compound spill.
Disposal Plan
All waste materials contaminated with this compound, including stock solutions, used consumables (e.g., pipette tips, tubes), and spill cleanup materials, must be treated as hazardous chemical waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Containerization: Collect all this compound waste in a clearly labeled, sealed, and leak-proof container.
-
DMSO Solutions: Solutions of this compound in DMSO should be collected as hazardous waste. DMSO can facilitate the absorption of other chemicals through the skin, so handle with extreme caution.[8]
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's certified chemical waste disposal program. Adhere to all local and national regulations for hazardous waste disposal.[9][10]
References
- 1. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 2. osha.gov [osha.gov]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. flowsciences.com [flowsciences.com]
- 5. ccny.cuny.edu [ccny.cuny.edu]
- 6. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. fishersci.com [fishersci.com]
- 9. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 10. uwaterloo.ca [uwaterloo.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
